15-KETE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,8E,11E,13E)-15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+ |
InChI Key |
YGJTUEISKATQSM-NLORQXDXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Biological Significance of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Keto-Eicosatetraenoic Acid (15-KETE) is an oxidized metabolite of arachidonic acid with emerging significance in cellular signaling and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details the biosynthetic pathway, summarizes its biological activities, and presents in-depth experimental protocols for its study. Quantitative data from key experiments are tabulated for comparative analysis, and critical signaling pathways are visualized using the DOT language to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this compound and its associated pathways.
Discovery and History
The first enzymatic synthesis and characterization of 15-Keto-Eicosatetraenoic Acid (this compound) was reported in 1987 by Bergholte and colleagues.[1] In their seminal work published in the Archives of Biochemistry and Biophysics, they demonstrated that purified NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) from rabbit lung could oxidize 15-hydroxyeicosatetraenoic acid (15-HETE) to a novel metabolite.[1] This product was isolated using reverse-phase high-performance liquid chromatography (HPLC) and its structure was definitively identified as 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid (this compound) through gas chromatography-mass spectrometry.[1]
This discovery was significant as it established a new metabolic fate for 15-HETE, a major product of the 15-lipoxygenase (15-LOX) pathway. The study by Bergholte et al. also provided initial kinetic data, demonstrating the substrate specificity of 15-PGDH for 15-HETE.[1] Subsequent research has further elucidated the biosynthesis of this compound, confirming its origin from the oxidation of 15(S)-HETE by 15-PGDH.[2] It has also been identified as a metabolite in cyclooxygenase-2 (COX-2) mediated arachidonic acid metabolism.[2]
Biosynthesis of this compound
The primary pathway for this compound biosynthesis involves the enzymatic conversion of arachidonic acid. This multi-step process is initiated by lipoxygenases or cyclooxygenases, followed by the key oxidative step catalyzed by 15-PGDH.
Biological Activity and Signaling Pathways
This compound has been shown to exert significant biological effects, particularly in the context of hypoxia-induced cellular responses. Its signaling is primarily mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2) pathways.
ERK1/2 Signaling Pathway
Under hypoxic conditions, increased activity of 15-PGDH leads to elevated levels of this compound. This compound, in turn, promotes the proliferation and migration of pulmonary artery endothelial cells through the activation of the ERK1/2 signaling pathway.[3]
References
- 1. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Keto-Prostaglandin E2: A Metabolite Sheds its "Inactive" Label to Reveal Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically dismissed as a mere inactive metabolite of the pro-inflammatory prostaglandin E2 (PGE2), 15-keto-prostaglandin E2 (15-keto-PGE2 or 15-KETE) is now emerging as a bioactive lipid mediator with significant therapeutic implications. This paradigm shift is fueled by a growing body of evidence demonstrating its distinct signaling activities and potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, metabolism, and multifaceted roles in key signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the critical information needed to explore the full potential of this intriguing molecule.
Introduction
Prostaglandin E2 (PGE2) is a well-established, potent lipid mediator involved in a plethora of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its biological activity is tightly regulated not only by its synthesis, primarily through the cyclooxygenase (COX) enzymes, but also by its rapid enzymatic degradation. The initial and rate-limiting step in PGE2 catabolism is the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-prostaglandin E2.[1][2] For decades, this compound was considered a biologically inert waste product. However, recent research has illuminated its capacity to modulate diverse cellular signaling pathways, often in opposition to the pro-inflammatory and pro-tumorigenic actions of its precursor, PGE2.
This guide will delve into the biochemistry and pharmacology of this compound, highlighting its interactions with key cellular targets and providing practical methodologies for its study.
Biosynthesis and Metabolism of this compound
The metabolic pathway from the pro-inflammatory PGE2 to the more regulatory this compound is a critical axis in maintaining tissue homeostasis.
The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The conversion of PGE2 to this compound is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] This enzyme is a key regulator of prostaglandin signaling and is often considered a tumor suppressor due to its role in degrading pro-tumorigenic prostaglandins like PGE2. The expression and activity of 15-PGDH are inversely correlated with those of COX-2 in various cancers, suggesting a reciprocal regulation that dictates the balance between pro- and anti-tumorigenic eicosanoids.
Further Metabolism of this compound
This compound is not the final product of PGE2 degradation. It is further metabolized by prostaglandin reductase 2 (PTGR2) to 13,14-dihydro-15-keto-PGE2.[3][4] This subsequent metabolite is generally considered to have significantly less biological activity than this compound, underscoring the importance of the α,β-unsaturated ketone moiety in this compound for its specific biological effects.[5][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of 15-Keto-Eicosatetraenoic Acid (15-KETE) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-Keto-Eicosatetraenoic Acid (15-KETE) is an oxidized lipid mediator derived from arachidonic acid, playing a nuanced and context-dependent role in inflammatory processes. While traditionally viewed as a catabolite of the more extensively studied 15-hydroxyeicosatetraenoic acid (15-HETE), emerging evidence indicates that this compound possesses intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's function in inflammation, detailing its synthesis, signaling pathways, and cellular effects. Particular focus is given to its established pro-inflammatory role in pulmonary vascular remodeling and its putative anti-inflammatory and antioxidant properties. This document aims to be a resource for researchers investigating novel lipid mediators in inflammation and for professionals in drug development exploring new therapeutic targets.
Introduction to this compound
This compound is a ketone derivative of the eicosanoid 15-HETE. Its synthesis is primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group of 15-HETE[1]. While often considered an inactivation product, the presence of a reactive α,β-unsaturated ketone group in this compound suggests it may function as an electrophilic signaling molecule, capable of interacting with and modifying proteins to elicit cellular responses.
Synthesis of this compound
The primary pathway for this compound synthesis begins with the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. Subsequently, 15-PGDH catalyzes the conversion of 15-HETE to this compound.
Figure 1: Synthesis pathway of this compound from arachidonic acid.
Pro-Inflammatory Functions of this compound
The most well-characterized role of this compound is its pro-inflammatory and pro-proliferative activity in the context of hypoxia-induced pulmonary hypertension.
Pulmonary Vascular Remodeling
Studies have shown that levels of 15-PGDH and endogenous this compound are significantly elevated in the lungs of humans with pulmonary hypertension and in rat models of hypoxic pulmonary hypertension[1]. In this setting, this compound has been demonstrated to:
-
Promote Pulmonary Arterial Smooth Muscle Cell (PASMC) Proliferation: this compound stimulates the proliferation of PASMCs, contributing to the thickening of the pulmonary artery walls, a hallmark of pulmonary vascular remodeling[1].
-
Induce Cell Cycle Progression: The 15-PGDH/15-KETE pathway promotes the progression of the cell cycle in PASMCs[1].
-
Stimulate Pulmonary Artery Endothelial Cell (PAEC) Proliferation and Migration: Hypoxia-induced proliferation and migration of PAECs appear to be mediated by this compound through the activation of the ERK1/2 signaling pathway.
Signaling Pathway in PASMCs
In PASMCs, the proliferative effects of this compound are dependent on the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which is mediated by Protease-Activated Receptor 2 (PAR-2)[1]. While a direct binding of this compound to PAR-2 has not been definitively established, the signaling cascade proceeds as follows:
Figure 2: this compound signaling in pulmonary arterial smooth muscle cells.
Anti-Inflammatory and Antioxidant Potential of this compound
Contrary to its role in pulmonary hypertension, other studies suggest that this compound may also possess anti-inflammatory and antioxidant properties, highlighting its functional duality.
Activation of Nrf2
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound can induce an antioxidant response, which is a crucial mechanism for mitigating inflammation-associated oxidative stress.
Inhibition of NF-κB
Furthermore, this compound has been reported to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. It is suggested that this compound exerts this effect through the inhibition of IκB kinase β (IKKβ), a key enzyme in the activation of NF-κB.
Figure 3: Proposed anti-inflammatory and antioxidant signaling of this compound.
Quantitative Data on this compound Function
Quantitative data on the biological effects of this compound are currently limited in the scientific literature. The following table summarizes the available information.
| Parameter | Cell Type | Effect | Concentration/Value | Reference |
| Proliferation | Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Increased DNA synthesis | Not specified | [1] |
| Migration | Pulmonary Artery Endothelial Cells (PAECs) | Increased migration | Not specified | |
| ERK1/2 Activation | PASMCs and PAECs | Increased phosphorylation | Not specified | [1] |
Note: The lack of extensive quantitative data, such as EC50 or IC50 values, represents a significant knowledge gap in the field and highlights an area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's function.
PASMC Proliferation Assay (Bromodeoxyuridine [BrdU] Incorporation)
This protocol is adapted from methodologies used to study PASMC proliferation.
Objective: To quantify the effect of this compound on the proliferation of PASMCs.
Materials:
-
Primary human or rat PASMCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable vehicle, e.g., ethanol)
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Seed PASMCs in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (e.g., 0.1% FBS) for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
During the last 4-6 hours of treatment, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine if this compound induces the phosphorylation of ERK1/2 in target cells.
Materials:
-
Target cells (e.g., PASMCs or PAECs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 12-24 hours.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Proposed Experimental Workflow for Investigating this compound's Role in Neutrophil Chemotaxis
Given the lack of data on this compound's effect on key inflammatory cells, the following workflow is proposed for future investigations.
Figure 4: Proposed workflow for investigating this compound's effects on neutrophils.
Conclusion and Future Directions
This compound is an emerging lipid mediator with a demonstrated pro-inflammatory role in the specific context of pulmonary vascular remodeling, acting through a PAR-2/ERK1/2 signaling pathway. Conversely, evidence also points towards its potential anti-inflammatory and antioxidant functions via Nrf2 activation and NF-κB inhibition. This dual functionality suggests that the biological effects of this compound are highly dependent on the cellular and tissue microenvironment.
Significant gaps in our understanding of this compound biology remain. Key areas for future research include:
-
Receptor Identification: The definitive identification of a high-affinity receptor for this compound is paramount to fully elucidating its signaling mechanisms.
-
Immune Cell Interactions: A thorough investigation of the effects of this compound on key inflammatory cells, including neutrophils, macrophages, and eosinophils, is needed to understand its broader role in inflammation.
-
Quantitative Biology: The generation of robust quantitative data (e.g., EC50, Kd, IC50) is essential for a precise understanding of this compound's potency and efficacy.
-
In Vivo Studies: Further in vivo studies in various inflammatory disease models are required to validate the therapeutic potential of targeting the this compound pathway.
A deeper understanding of this compound's multifaceted role in inflammation will undoubtedly open new avenues for the development of novel therapeutics for a range of inflammatory diseases.
References
The Dual Role of 15-Keto-Prostaglandin E2: A Technical Guide to its Interaction with EP2 and EP4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a well-established lipid mediator orchestrating a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its biological effects are transduced through four G-protein coupled receptor subtypes (EP1-4). While PGE2 is rapidly metabolized to 15-keto-prostaglandin E2 (15-KETE), this metabolite has long been considered biologically inactive. Emerging evidence, however, challenges this dogma, revealing this compound as a bioactive lipid with a nuanced role in modulating EP receptor signaling, particularly through the EP2 and EP4 receptors. This technical guide provides an in-depth analysis of the interaction between this compound and the EP2/EP4 receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks. Understanding this interaction is critical for the development of novel therapeutics targeting the PGE2 signaling axis.
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent signaling molecule. Its functions are mediated by the EP receptor family, with the EP2 and EP4 subtypes predominantly signaling through the Gαs-protein-coupled pathway to increase intracellular cyclic AMP (cAMP).[1][2] The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) rapidly converts PGE2 to this compound, a process historically viewed as a deactivation step.[1][3][4] However, recent studies have illuminated that this compound can act as a partial or biased agonist at EP2 and EP4 receptors, suggesting a more complex regulatory role than previously understood.[1][2][5] This guide will dissect the intricate relationship between this compound and these two key receptors.
Quantitative Analysis of Ligand-Receptor Interactions
The binding affinity and functional potency of this compound at EP2 and EP4 receptors have been characterized using various in vitro systems. The data reveal that the cellular context can significantly influence these parameters, with different results observed in Chinese Hamster Ovary (CHO) cells versus Human Embryonic Kidney (HEK) 293 cells.
Table 1: Binding Affinity of this compound and PGE2 for EP2 and EP4 Receptors
| Ligand | Receptor | Cell Line | Binding Affinity (K_i) | Binding Affinity (IC_50) | Reference |
| This compound | EP2 | CHO | 2.6 µM | - | [6] |
| This compound | EP4 | CHO | 15 µM | - | [6] |
| This compound | EP2 | HEK | - | 0.117 µM | [6] |
| This compound | EP4 | HEK | - | 2.82 µM | [6] |
| PGE2 | EP4 | - | 3 nM | - | [7] |
Table 2: Functional Potency of this compound and PGE2 at EP2 and EP4 Receptors (cAMP Formation)
| Ligand | Receptor | Cell Line | Functional Potency (EC_50) | Reference |
| This compound | EP2 | CHO | 1.8 µM | [6] |
| This compound | EP4 | CHO | >33 µM | [6] |
| This compound | EP2 | HEK | 0.137 µM | [1][6] |
| This compound | EP4 | HEK | 0.426 µM | [6] |
| PGE2 | EP2 | HEK | 548 pM | [1] |
Note: IC50 and EC50 values are measures of a drug's potency. Ki is a measure of the binding affinity of a drug to a receptor.
Signaling Pathways
Both EP2 and EP4 receptors are primarily coupled to Gαs proteins, which activate adenylyl cyclase to produce cAMP.[1][2] However, evidence suggests the engagement of alternative signaling pathways, and this compound may act as a biased agonist, preferentially activating certain downstream effectors.
EP2 Receptor Signaling
Activation of the EP2 receptor by PGE2 or this compound leads to a robust increase in intracellular cAMP, subsequently activating Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including the transcription factor CREB.[9] Additionally, EP2 signaling can engage G-protein independent pathways, such as the β-catenin/TCF and ERK pathways.[1] this compound acts as a full agonist for the cAMP pathway but may be a partial agonist for the β-catenin/TCF and ERK pathways in HEK-EP2 cells.[1]
References
- 1. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. caymanchem.com [caymanchem.com]
- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of 15-Keto-Eicosatetraenoic Acid (15-KETE) in Cancer Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides an in-depth exploration of the multifaceted role of 15-keto-eicosatetraenoic acid (15-KETE), a lipid mediator derived from arachidonic acid, in the complex landscape of cancer progression. It delves into its dual functionality, acting as both a promoter and an inhibitor of tumorigenesis, depending on the specific cancer type and cellular context. This document synthesizes current research to elucidate the signaling pathways, molecular interactions, and quantitative effects of this compound, offering a comprehensive resource for those engaged in oncology research and the development of novel therapeutic strategies.
Introduction: The Enigmatic Lipid Mediator in Oncology
15-Keto-Eicosatetraenoic Acid (this compound), also known as 15-oxo-ETE, is an oxidized metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), produced through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Initially considered an inactive byproduct, emerging evidence has illuminated its significant and often contradictory roles in the progression of cancer. This guide will dissect the pro-tumorigenic and anti-tumorigenic functions of this compound, providing a detailed analysis of its impact on key cancer hallmarks, including proliferation, apoptosis, angiogenesis, and metastasis.
The Anti-Tumorigenic Facet of this compound and Related Compounds
In several cancer models, this compound and its related compound, 15-keto-prostaglandin E2 (15-keto-PGE2), have demonstrated potent anti-cancer properties. These effects are primarily attributed to their ability to modulate critical signaling pathways that govern cell growth and survival.
Inhibition of STAT3 Signaling in Breast Cancer
A significant body of evidence points to the inhibitory effect of 15-keto-PGE2 on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in breast cancer.[1][2][3] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and invasion. 15-keto-PGE2 has been shown to suppress the phosphorylation, dimerization, and nuclear translocation of STAT3 in human mammary epithelial cells.[1][2][3] This inhibitory action is mediated through a covalent modification of STAT3, specifically at the Cys259 residue, by the α,β-unsaturated carbonyl group present in 15-keto-PGE2.[1] This modification disrupts STAT3 function, leading to a downstream reduction in the expression of its target genes involved in cell cycle progression and survival.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. 15-oxo-ETE has been identified as an inhibitor of endothelial cell proliferation, a key step in angiogenesis.[4] Studies have shown that 15-oxo-ETE can suppress DNA synthesis in human umbilical vein endothelial cells (HUVECs), thereby hindering their ability to form new vascular networks.[4]
Quantitative Data on Anti-Tumorigenic Effects
The following table summarizes the quantitative data from key studies demonstrating the anti-cancer effects of this compound and related compounds.
| Compound | Cancer Model | Effect | Concentration/Dose | Quantitative Measurement | Reference |
| 15-keto-PGE2 | MCF10A-ras (H-ras transformed human mammary epithelial cells) | Inhibition of STAT3 phosphorylation | 20 µM | Significant decrease in P-STAT3Y705 levels | [2] |
| 15-keto-PGE2 | MCF10A-ras cells | Inhibition of cell migration | 20 µM | Significant reduction in cell migration | [2] |
| 15-keto-PGE2 | MDA-MB-231 (human breast cancer) xenograft | Attenuation of tumor growth | Subcutaneous injection | Significant reduction in tumor volume and P-STAT3 levels | [2][3] |
| 15-oxo-ETE | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of cell proliferation | 1 µM | Significant inhibition of BrdU incorporation | [1] |
| 15-oxo-ETE | Human breast cancer cell lines | Inhibition of cell proliferation | >100 µM | Inhibition of proliferation | [1] |
The Pro-Tumorigenic Facet of this compound
In contrast to its anti-cancer activities, this compound has also been implicated in promoting cancer progression in certain contexts, particularly in pulmonary arterial smooth muscle cells (PASMCs) and in processes driven by its precursor, 15-HETE.
Promotion of Cell Proliferation and Vascular Remodeling
In the context of hypoxia-induced pulmonary vascular remodeling, the 15-PGDH/15-KETE pathway has been shown to stimulate the proliferation of pulmonary arterial smooth muscle cells (PASMCs).[5] This proliferative effect is dependent on the protease-activated receptor 2 (PAR-2) and involves the activation of the ERK1/2 signaling pathway.[5] Hypoxia leads to an elevation in 15-PGDH expression and endogenous this compound levels, which in turn promotes cell cycle progression in PASMCs.[5]
Pro-Angiogenic Effects Mediated by 15-HETE
The precursor of this compound, 15-HETE, has been demonstrated to be a potent inducer of angiogenesis.[6] This pro-angiogenic effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) pathway in HUVECs.[6] 15-HETE stimulates HUVEC proliferation and tube formation, key events in angiogenesis, and these effects can be reversed by inhibiting the ERK pathway.[6]
Quantitative Data on Pro-Tumorigenic Effects
The following table summarizes the quantitative data from key studies demonstrating the pro-cancer effects of this compound and its precursor.
| Compound | Cell/Animal Model | Effect | Concentration/Dose | Quantitative Measurement | Reference |
| This compound | Hypoxic pulmonary arterial smooth muscle cells (PASMCs) | Increased cell proliferation | Endogenously produced | Increased BrdU incorporation and cell cycle progression | [5] |
| This compound | Hypoxic PASMCs | Increased PAR-2 expression | Endogenously produced | Upregulation of PAR-2 protein levels | [5] |
| 15-HETE | Human Umbilical Vein Endothelial Cells (HUVECs) | Promotion of angiogenesis | Not specified | Increased tube formation and cell proliferation | [6] |
| 15-HETE | HUVECs | Activation of ERK pathway | Not specified | Increased phosphorylation of ERK | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (DOT Language)
Caption: 15-keto-PGE2 inhibits STAT3 signaling by direct covalent modification.
Caption: this compound promotes proliferation via the PAR-2/ERK1/2 signaling pathway.
Experimental Workflow Diagrams (DOT Language)
Caption: Workflow for analyzing STAT3 phosphorylation by Western blot.
Caption: Workflow for assessing angiogenesis using a tube formation assay.
Detailed Experimental Protocols
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Culture and Treatment: Culture MCF10A-ras cells in appropriate media. Treat cells with desired concentrations of 15-keto-PGE2 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[1][4][7][8][9]
Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed cells (e.g., MCF10A-ras) in a culture plate to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the media with fresh media containing the test compound (e.g., 15-keto-PGE2) or vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width of the wound at each time point and calculate the percentage of wound closure to determine the rate of cell migration.[2][10][11][12][13]
HUVEC Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: Add the test compound (e.g., 15-HETE or 15-oxo-ETE) or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images to quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.[14][15][16][17]
Xenograft Mouse Model of Breast Cancer
-
Cell Preparation: Prepare a suspension of human breast cancer cells (e.g., MDA-MB-231) in a suitable medium, with or without Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., 15-keto-PGE2) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis, such as immunohistochemistry or Western blotting.[3][6][18]
Luciferase Reporter Assay for NF-κB Activity
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with the test compound (e.g., 15-oxo-ETE) and/or a known NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the control.[19][20][21][22][23]
Conclusion and Future Directions
The role of this compound in cancer progression is a complex and context-dependent phenomenon. Its ability to inhibit key pro-tumorigenic pathways like STAT3 signaling and angiogenesis in certain cancers, such as breast cancer, highlights its potential as a therapeutic target or lead compound. Conversely, its pro-proliferative effects in other cell types, like pulmonary arterial smooth muscle cells, underscore the importance of understanding the specific cellular and molecular environment in which it acts.
Future research should focus on several key areas:
-
Elucidating the full spectrum of this compound's molecular targets: Identifying additional proteins and pathways that are directly or indirectly modulated by this compound will provide a more complete picture of its biological functions.
-
Investigating the context-dependent nature of this compound's effects: Determining the factors that dictate whether this compound acts as a tumor promoter or suppressor is crucial for its potential therapeutic application. This includes exploring its role in different cancer subtypes and in the context of various genetic backgrounds.
-
Developing selective modulators of this compound signaling: The design of small molecules that can either mimic the anti-cancer effects of this compound or block its pro-cancer activities could lead to novel therapeutic strategies.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. clyte.tech [clyte.tech]
- 3. jove.com [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. ibidi.com [ibidi.com]
- 15. ibidi.com [ibidi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Matrigel angiogenesis assay [bio-protocol.org]
- 18. dovepress.com [dovepress.com]
- 19. bowdish.ca [bowdish.ca]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. indigobiosciences.com [indigobiosciences.com]
The Dual Nature of 15-Lipoxygenase Metabolites in STAT3 Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and inflammation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the diverse molecules reported to modulate STAT3 activity, metabolites of the 15-lipoxygenase (15-LOX) pathway have emerged as subjects of interest. This technical guide provides a comprehensive overview of the complex relationship between the 15-LOX metabolite, 15-keto-eicosatetraenoic acid (15-KETE), and the STAT3 signaling cascade. While the initial hypothesis of direct STAT3 inhibition by this compound is explored, current research predominantly points towards an activatory role of its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), through an indirect mechanism. This document will dissect the established signaling pathways, present detailed experimental protocols for their investigation, and offer a structured view of the available data.
The Established Link: 15(S)-HETE as an Activator of STAT3 Signaling
Contrary to the proposition of inhibition, compelling evidence demonstrates that 15(S)-HETE, the metabolic precursor to this compound, promotes the activation of the STAT3 pathway. This activation is not direct but is mediated through a multi-step signaling cascade involving receptor and non-receptor tyrosine kinases.
Signaling Pathway of 15(S)-HETE-Mediated STAT3 Activation
Research indicates that 15(S)-HETE instigates a signaling cascade that culminates in the phosphorylation and subsequent activation of STAT3. This pathway is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), followed by the sequential activation of the non-receptor tyrosine kinases Src and Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates STAT3 at the critical tyrosine 705 residue (pY705), leading to its dimerization, nuclear translocation, and initiation of target gene transcription.[1]
Downstream Effects of 15(S)-HETE-Mediated STAT3 Activation
The activation of STAT3 by 15(S)-HETE leads to the transcription of genes that promote cell proliferation and migration. Studies have shown that 15(S)-HETE stimulates the expression of Proliferating Cell Nuclear Antigen (PCNA), Cyclin A, and Cyclin D, all of which are critical for cell cycle progression.[2][3] This proliferative and migratory phenotype has been observed in lung adenocarcinoma cells, suggesting a role for the 15-LOX-2/15(S)-HETE/STAT3 axis in cancer progression.[2][3]
The Hypothetical Mechanism: Direct STAT3 Inhibition by this compound
While direct evidence is currently lacking, the chemical nature of this compound as an electrophilic lipid suggests a plausible mechanism for direct STAT3 inhibition through covalent adduction. This hypothesis is supported by studies on other electrophilic lipids that have been shown to directly interact with and modulate the function of STAT3.
The Electrophilic Nature of this compound
This compound possesses an α,β-unsaturated ketone moiety, which is a Michael acceptor. This chemical feature makes it reactive towards nucleophilic amino acid residues in proteins, particularly cysteine. Such covalent modifications can alter protein structure and function, leading to either activation or inhibition of signaling pathways.
Proposed Mechanism of Covalent Adduction and Inhibition
A proposed mechanism for this compound-mediated STAT3 inhibition involves the covalent binding of this compound to a critical cysteine residue within the STAT3 protein. One potential target is a cysteine residue within the DNA-binding domain or the SH2 domain, which is crucial for STAT3 dimerization. Covalent modification of these domains could sterically hinder DNA binding or prevent the formation of STAT3 dimers, thereby abrogating its transcriptional activity. A similar mechanism has been proposed for 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), another electrophilic lipid, which has been shown to covalently bind to cysteine 259 in the coiled-coil domain of STAT3, leading to the inhibition of its activity.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the direct inhibition of STAT3 by this compound. The available data primarily focuses on the activatory effects of its precursor, 15(S)-HETE.
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| 15(S)-HETE | Vascular Smooth Muscle Cells | Western Blot | Increased STAT3 (Tyr705) phosphorylation | Not specified | [1] |
| 15(S)-HETE | A549 (Lung Adenocarcinoma) | Western Blot, Cell Viability Assay | Increased expression of PCNA, Cyclin A, Cyclin D; Promoted proliferation and migration | Not specified | [2][3] |
Experimental Protocols
Investigating the interaction between this compound and STAT3 requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with varying concentrations of this compound or vehicle control for a specified time. A positive control for STAT3 activation (e.g., IL-6) can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to total STAT3 and the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This assay determines the ability of STAT3 to bind to its consensus DNA sequence and whether this compound can inhibit this interaction.
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound as described above. Prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE/GAS element) with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, include an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Mass Spectrometry for Covalent Adduct Analysis
This advanced technique can be used to identify if this compound forms a covalent adduct with the STAT3 protein.
Methodology:
-
In Vitro Incubation: Incubate purified recombinant STAT3 protein with this compound under physiological conditions.
-
Proteolytic Digestion: Digest the protein mixture with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the STAT3 protein sequence, including a variable modification corresponding to the mass of this compound on nucleophilic residues (e.g., cysteine). Specialized software can be used to identify the adducted peptides and pinpoint the site of modification.
Conclusion and Future Directions
The current body of evidence suggests a nuanced role for the 15-LOX pathway in regulating STAT3 signaling. While the precursor, 15(S)-HETE, has been shown to activate STAT3 through an indirect pathway involving EGFR, Src, and JAK2, the direct effect of its metabolite, this compound, remains to be elucidated. The electrophilic nature of this compound provides a strong rationale for investigating a potential direct inhibitory mechanism via covalent adduction.
Future research should focus on:
-
Directly assessing the effect of this compound on STAT3 phosphorylation and activity in various cell lines.
-
Conducting in vitro binding assays to determine if this compound physically interacts with STAT3.
-
Utilizing mass spectrometry to identify potential covalent adducts between this compound and STAT3.
-
Investigating the downstream functional consequences of any observed this compound-mediated STAT3 modulation, including its effects on the expression of STAT3 target genes like c-Myc, Bcl-xL, and Cyclin D1.
A clearer understanding of the this compound-STAT3 interaction will be crucial for the development of novel therapeutic strategies targeting STAT3-driven diseases. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations.
References
- 1. 15-Lipoxygenase-1-enhanced Src-Janus Kinase 2-Signal Transducer and Activator of Transcription 3 Stimulation and Monocyte Chemoattractant Protein-1 Expression Require Redox-sensitive Activation of Epidermal Growth Factor Receptor in Vascular Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of 15-Keto-Eicosatetraenoic Acid (15-KETE): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Keto-Eicosatetraenoic Acid (15-KETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. Its endogenous synthesis is a tightly regulated process involving a cascade of enzymatic reactions, primarily initiated by 15-lipoxygenases and culminating with the action of 15-hydroxyprostaglandin dehydrogenase. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, detailing the involved enzymes, their kinetics, and cellular sources. Furthermore, it outlines key experimental protocols for the study of this compound synthesis and function, and presents its role in cellular signaling, particularly through the ERK1/2 and PAR-2 pathways. This document aims to serve as a comprehensive resource for researchers investigating the physiological and pathological roles of this compound and for professionals in drug development targeting this pathway.
Introduction
15-Keto-Eicosatetraenoic Acid (this compound) is an oxidized metabolite of arachidonic acid that has emerged as a significant signaling molecule in various physiological and pathophysiological processes. Its synthesis is intricately linked to the inflammatory response, and it has been implicated in conditions such as pulmonary hypertension and vascular remodeling.[1] Understanding the endogenous synthesis of this compound is crucial for elucidating its biological functions and for the development of therapeutic strategies that modulate its production. This guide provides a detailed examination of the biosynthetic pathway of this compound, the enzymes that catalyze its formation, and the cellular contexts in which its synthesis occurs.
The Biosynthetic Pathway of this compound
The endogenous synthesis of this compound is a two-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane.
Step 1: Formation of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
The initial and rate-limiting step in this compound synthesis is the conversion of arachidonic acid to 15-Hydroxyeicosatetraenoic Acid (15-HETE). This reaction is catalyzed by the enzyme 15-lipoxygenase (15-LOX) , which exists in two main isoforms, 15-LOX-1 and 15-LOX-2. These enzymes introduce a hydroperoxy group at the carbon-15 position of arachidonic acid, which is then rapidly reduced to a hydroxyl group to form 15-HETE.
Step 2: Oxidation of 15-HETE to this compound
The final step in the synthesis of this compound is the oxidation of the hydroxyl group of 15-HETE to a keto group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , an NAD+-dependent enzyme.[1]
Figure 1: Biosynthetic pathway of this compound from arachidonic acid.
Key Enzymes in this compound Synthesis
15-Lipoxygenases (15-LOX)
15-lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In humans, ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2) are the primary enzymes responsible for the synthesis of 15-HETE from arachidonic acid.
Table 1: Properties of 15-Lipoxygenases
| Property | 15-LOX-1 (ALOX15) | 15-LOX-2 (ALOX15B) |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Product | 15(S)-HpETE -> 15(S)-HETE | 15(S)-HpETE -> 15(S)-HETE |
| Cellular Location | Cytosol, membranes | Cytosol, membranes |
| Tissue Distribution | Airway epithelial cells, reticulocytes, eosinophils | Prostate, lung, skin, cornea |
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
15-PGDH is a member of the short-chain dehydrogenase/reductase (SDR) family and is the key enzyme responsible for the catabolism of prostaglandins. It also efficiently oxidizes 15-HETE to this compound.
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| 15-PGDH (human lung) | 15-HETE | 16 | Not specified | [2] |
| 15-LOX-2 (human) | Arachidonic Acid | Not specified | Not specified |
Cellular Sources of this compound
The synthesis of this compound has been observed in various cell types, reflecting the widespread distribution of the necessary enzymes.
-
Endothelial Cells: Human pulmonary artery endothelial cells have been shown to produce this compound, particularly under hypoxic conditions.[3]
-
Smooth Muscle Cells: Pulmonary arterial smooth muscle cells (PASMCs) are another significant source of this compound.[1]
-
Epithelial Cells: Human tracheal epithelial cells predominantly generate 15-lipoxygenase metabolites, including the precursor 15-HETE.[4]
-
Immune Cells: Macrophages and other immune cells are also capable of producing 15-HETE and subsequently this compound, contributing to inflammatory processes.
Signaling Pathways of this compound
This compound exerts its biological effects by modulating intracellular signaling cascades. One of the most well-characterized pathways involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2).
Under hypoxic conditions, increased 15-PGDH activity leads to elevated levels of this compound. This compound then promotes the proliferation of pulmonary arterial smooth muscle cells and endothelial cells. This proliferative effect is dependent on the activation of the ERK1/2 signaling pathway and is mediated through the upregulation of PAR-2 expression.[1][3]
Figure 2: this compound signaling pathway via PAR-2 and ERK1/2.
Regulation of Gene Expression by this compound
This compound has been shown to modulate the expression of genes involved in inflammation and cellular proliferation. For example, in the context of pulmonary vascular remodeling, the 15-PGDH/15-KETE pathway stimulates the expression of cell cycle-related proteins, thereby promoting cell proliferation.[1] Further research is needed to fully elucidate the specific transcription factors and regulatory elements that are targeted by this compound-activated signaling pathways. Studies on related eicosanoids suggest potential interactions with nuclear receptors and transcription factors like NF-κB, which could also be relevant for this compound.
Experimental Protocols
15-Lipoxygenase (15-LOX) Activity Assay
This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, such as arachidonic or linoleic acid, which results in an increase in absorbance at 234 nm.
Materials:
-
Soybean 15-Lipoxygenase (or purified enzyme of interest)
-
Arachidonic acid or Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO (for dissolving inhibitors)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a substrate solution of arachidonic acid or linoleic acid in borate buffer.
-
Prepare the enzyme solution in cold borate buffer.
-
For inhibitor studies, dissolve the test compound in DMSO.
-
In a quartz cuvette, mix the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a specified time (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
References
- 1. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predominant generation of 15-lipoxygenase metabolites of arachidonic acid by epithelial cells from human trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 15-KETE Quantification in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the quantification of 15-keto-eicosatetraenoic acid (15-KETE) in cell culture systems. This compound, a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), is an emerging lipid mediator implicated in various physiological and pathological processes, including cell proliferation, migration, and inflammation. Accurate quantification of this compound in cell culture supernatants and lysates is crucial for elucidating its biological functions and for the development of novel therapeutics.
Introduction to this compound
This compound is generated from the oxidation of 15-HETE by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It has been shown to play a significant role in hypoxia-induced pulmonary vascular remodeling by promoting the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[1][2][3] Understanding the signaling pathways and cellular concentrations of this compound is essential for dissecting its role in these processes.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used in in vitro cell culture experiments. This data can serve as a reference for designing experiments and interpreting results.
| Cell Type | Experimental Condition | This compound Concentration | Analytical Method | Reference |
| Pulmonary Artery Endothelial Cells (PAECs) | Hypoxia | 1 µmol·L⁻¹ (exogenous) | Not specified | [1] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Hypoxia | Not specified (endogenous levels elevated) | Ultra Performance Liquid Chromatography | [2] |
Note: Quantitative data for endogenous this compound levels in various cell lines is still emerging. The provided data is based on exogenous application or relative changes in endogenous levels.
Signaling Pathways Involving this compound
This compound has been shown to exert its effects through the activation of specific signaling cascades. The primary pathway identified involves the extracellular signal-regulated kinase 1/2 (ERK1/2). Additionally, based on the signaling of the structurally related molecule 15-keto-prostaglandin E2 (15-keto-PGE2), potential downstream signaling of this compound may involve E-prostanoid (EP) receptors and the cAMP and STAT3 pathways.
Caption: this compound signaling cascade.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of eicosanoids like this compound.
Caption: LC-MS/MS workflow for this compound.
1. Sample Preparation: Extraction of this compound from Cell Culture Supernatant
-
Materials:
-
Cell culture supernatant
-
Internal Standard (IS) for this compound (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
-
Protocol:
-
Harvest cell culture supernatant and centrifuge to remove cell debris.
-
Spike the supernatant with a known amount of the internal standard.
-
Condition the SPE cartridge: Wash the C18 cartridge sequentially with methanol and then water.
-
Load the sample: Slowly pass the spiked supernatant through the conditioned SPE cartridge.
-
Wash the cartridge: Wash with a low percentage of methanol in water to remove polar impurities.
-
Elute this compound: Elute the retained this compound from the cartridge using methanol.
-
Dry down: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic Conditions (General Guidance):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized on the specific instrument.
-
3. Data Analysis
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Integrate the peak areas of the MRM transitions for both this compound and the internal standard in the samples and standards.
-
Calculate the concentration of this compound in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Quantification of this compound by ELISA
While less specific than LC-MS/MS, Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method for the relative quantification of this compound, provided a specific antibody is available.
Caption: General ELISA workflow.
1. Sample Preparation for ELISA
-
Cell Culture Supernatant:
-
Cell Lysate:
-
Wash the cell monolayer with ice-cold PBS.
-
Add a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet insoluble material.[5]
-
Collect the supernatant (soluble cell extract) for analysis.
-
2. ELISA Protocol (General Competitive ELISA)
-
Follow the specific instructions provided with the this compound ELISA kit. A general workflow is as follows:
-
A plate is pre-coated with a this compound conjugate.
-
Add standards and samples to the wells, along with a primary antibody specific for this compound. The free this compound in the standards and samples will compete with the coated this compound for binding to the antibody.
-
Wash the plate to remove unbound antibody.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
3. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Concluding Remarks
The choice between LC-MS/MS and ELISA for this compound quantification will depend on the specific requirements of the research, including the need for absolute quantification, sensitivity, specificity, and sample throughput. The protocols provided here offer a detailed guide for researchers to accurately measure this compound in cell culture systems, thereby facilitating a deeper understanding of its biological significance.
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THCQD decreased macrophage infiltration and inflammation. (A) Representative immunofluorescence images of lung tissue sections stained for the macrophage marker F4/80 (green) and counterstained with DAPI for nuclei (blue). Scale bar, 50 μm. (B) Quantification of F4/80-positive cells in lung sections (n = 3). (C) Gating strategy used for flow cytometric identification of macrophage populations from lung tissue. (D) Quantification of macrophages as a proportion of total leukocytes by flow cytometry in saline control, CLP model, low-dose THCQD, and high-dose THCQD groups (n = 4). (E) Representative flow cytometry plots of lung macrophage populations. (F–H) Serum concentrations of IL-1β (n = 6), IL-6 (n = 6), and TNF-α (n = 4) measured by ELISA. (I–K) Relative mRNA expression levels of IL-1β, IL-6, and TNF-α in lung tissue, determined by quantitative PCR (n = 3). (L–M) Western blotting analysis and densitometric quantification of IL-1β protein expression in lung tissue samples (n = 3). Data are presented as the mean accompanied by the standard deviation (mean ± SD). #P < 0.05, ##P < 0.01 vs sham; *P < 0.05, **P < 0.01 vs CLP. [cjnmcpu.com]
- 5. Metabolomic study of human tissue and urine in clear cell renal carcinoma by LC-HRMS and PLS-DA - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 15-Keto-Eicosatetraenoic Acid (15-KETE) in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-Eicosatetraenoic Acid (15-KETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway. It is the oxidized product of 15-Hydroxyeicosatetraenoic Acid (15-HETE). Emerging research has implicated this compound in various physiological and pathological processes, including cell proliferation, inflammation, and vascular remodeling. Accurate and robust quantification of this compound in plasma is crucial for understanding its role as a potential biomarker and for evaluating the efficacy of therapeutic interventions targeting eicosanoid pathways.
This document provides detailed protocols for the measurement of this compound in plasma samples using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound Formation and Action
This compound is formed from arachidonic acid, which is first converted to 15-HETE by the enzyme 15-lipoxygenase. 15-HETE is then further oxidized to this compound. One of the key signaling pathways influenced by this compound involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, which plays a critical role in cell proliferation and migration.
Caption: Formation of this compound and its activation of the ERK1/2 pathway.
Experimental Protocols
Accurate quantification of this compound in plasma requires meticulous sample handling and preparation to ensure the stability of the analyte and to remove interfering substances. Below are detailed protocols for sample preparation followed by analysis using LC-MS/MS and a general protocol for an ELISA-based method.
Plasma Sample Collection and Handling
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[1][2]
-
Mixing : Gently invert the collection tubes 8-10 times to ensure thorough mixing of blood with the anticoagulant.
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 2-8°C.[1][2][3]
-
Plasma Separation : Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage : For immediate analysis, store the plasma at 2-8°C. For long-term storage, aliquot the plasma into cryovials and store at ≤ -80°C. Avoid repeated freeze-thaw cycles.[1][2][3]
Method 1: Quantification of this compound by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound. The following protocol outlines a solid-phase extraction (SPE) method for sample cleanup, followed by LC-MS/MS analysis.
Caption: Workflow for the quantification of this compound in plasma via LC-MS/MS.
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : To 100 µL of plasma, add the internal standard (e.g., deuterated this compound) to correct for extraction loss and matrix effects.
-
Protein Precipitation/Acidification : Precipitate proteins by adding 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Alternatively, for SPE, acidify the plasma sample with a weak acid to a pH of ~3.5.
-
Solid-Phase Extraction (SPE) :
-
Cartridge Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water.
-
Sample Loading : Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution : Elute this compound from the cartridge using an appropriate organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis :
-
Chromatographic Separation : Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection : Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Method 2: Quantification of this compound by ELISA
ELISA is a high-throughput method suitable for analyzing a large number of samples. The following is a general protocol for a competitive ELISA, which is a common format for small molecule quantification. Specific reagents and incubation times will be dependent on the kit manufacturer.
Caption: General workflow for a competitive ELISA to measure this compound.
-
Reagent Preparation : Prepare all reagents, including standards, wash buffer, and samples as per the kit manufacturer's instructions. Prepare a standard curve by performing serial dilutions of the this compound standard.
-
Sample/Standard Addition : Add a defined volume of standards and plasma samples to the wells of the microplate, which is pre-coated with an antibody specific for this compound.
-
Competitive Reaction : Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugated) to each well.[3] During incubation, the free this compound in the sample will compete with the enzyme-conjugated this compound for binding to the antibody on the plate.
-
Washing : After incubation, wash the plate several times with the provided wash buffer to remove any unbound components.[1][3]
-
Substrate Addition : Add a substrate solution (e.g., TMB) to each well.[3] The enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction : Add a stop solution to terminate the enzymatic reaction.[1][3]
-
Absorbance Measurement : Measure the optical density (OD) of each well at a specific wavelength (commonly 450 nm) using a microplate reader.
-
Calculation : Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.
Data Presentation
The performance of a quantitative assay is characterized by several validation parameters. The following tables summarize typical performance characteristics for LC-MS/MS and ELISA-based methods for small molecule quantification in plasma.
Table 1: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Description |
| Linear Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is accurate and precise.[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
| Precision (CV%) | < 15% | The closeness of repeated measurements, expressed as the coefficient of variation.[4] |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value.[4][6] |
| Recovery | 80 - 120% | The efficiency of the extraction process. |
| Matrix Effect | Monitored | The effect of plasma components on the ionization of the analyte. |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term). | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Table 2: Typical ELISA Method Performance Characteristics
| Parameter | Typical Value | Description |
| Detection Range | 31.25 - 2000 pg/mL | The range of concentrations over which the assay provides reliable results.[3] |
| Sensitivity | ~10 pg/mL | The lowest detectable concentration of the analyte.[3] |
| Intra-Assay Precision (CV%) | < 10% | The precision of measurements within a single assay run. |
| Inter-Assay Precision (CV%) | < 15% | The precision of measurements between different assay runs. |
| Specificity | High | The ability of the antibody to bind specifically to this compound with minimal cross-reactivity to related molecules.[3] |
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound in plasma depends on the specific requirements of the research. LC-MS/MS provides higher specificity and is considered the gold standard for quantitative bioanalysis, making it ideal for studies requiring high accuracy and the ability to measure multiple analytes simultaneously. ELISA offers a higher-throughput and more cost-effective solution for screening large numbers of samples, which is beneficial in large-scale clinical or epidemiological studies. Both methods, when properly validated, can provide reliable and valuable data for advancing our understanding of the role of this compound in health and disease.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. Development and Full Validation of a Bioanalytical Method for Quantifying Letermovir in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a method for quantification of ketobemidone in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-KETE ELISA Kit
These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of 15-keto-eicosatetraenoic acid (15-KETE) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), produced through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that this compound is a biologically active lipid mediator involved in cellular signaling pathways. Notably, it has been shown to promote the proliferation of pulmonary artery endothelial cells through the activation of the ERK1/2 signaling pathway.[1][2] The quantification of this compound in various biological matrices is crucial for understanding its physiological and pathological roles.
This competitive ELISA kit provides a sensitive and specific method for measuring this compound in samples such as plasma, serum, cell culture supernatants, and tissue homogenates. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites.
Assay Principle
The this compound ELISA is a competitive immunoassay. A 96-well microplate is pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells along with a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound, the unlabeled this compound from the sample and the HRP-conjugated this compound compete for binding to the capture antibody. The amount of HRP-conjugated this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound components, a substrate solution is added. The resulting color development, which is measured spectrophotometrically at 450 nm, is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Typical Standard Curve
The following table represents a typical standard curve for a this compound ELISA. The optical density (OD) values are inversely proportional to the concentration of this compound.
| This compound Concentration (pg/mL) | Optical Density (450 nm) |
| 0 | 2.400 |
| 7.813 | 2.150 |
| 15.625 | 1.850 |
| 31.25 | 1.500 |
| 62.5 | 1.100 |
| 125 | 0.750 |
| 250 | 0.500 |
| 500 | 0.300 |
Assay Performance Characteristics
| Parameter | Specification |
| Assay Range | 7.8 - 500 pg/mL |
| Sensitivity | < 5 pg/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized water to the final working concentration.
-
Standard Solutions: Reconstitute the lyophilized this compound standard with the provided diluent to create the highest concentration standard (e.g., 500 pg/mL). Perform a serial dilution to generate the standard curve points (e.g., 500, 250, 125, 62.5, 31.25, 15.625, 7.813, and 0 pg/mL).[3]
-
HRP-conjugated this compound: Prepare the working solution by diluting the concentrated HRP conjugate with the appropriate diluent as per the kit's instructions.
-
Sample Diluent: This is typically provided ready to use.
Sample Preparation
Proper sample collection, processing, and storage are critical for accurate results. Eicosanoids are susceptible to degradation, so samples should be handled promptly and kept on ice.
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aliquot the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[4]
-
Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aliquot the plasma and store at -80°C.[4]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove particulates. Aliquot the supernatant and store at -80°C.
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. A protein precipitation step with ethanol may be necessary.[5] For eicosanoid analysis, solid-phase extraction (SPE) may be required to purify and concentrate the sample.[5][6]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Incubate the plate for 2 hours at room temperature on a gentle shaker.
-
Wash the plate 4-5 times with 1X Wash Buffer. Ensure complete removal of liquid at each step by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average absorbance of the zero standard (blank) from all other standards and samples.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to cell proliferation.
Experimental Workflow
Caption: Workflow for the this compound competitive ELISA.
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of 15-Keto-Eicosatetraenoic Acid (15-KETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-Eicosatetraenoic Acid (15-KETE) is a biologically active lipid mediator derived from the oxidation of 15-Hydroxyeicosatetraenoic Acid (15-HETE). As a metabolite in the arachidonic acid cascade, this compound is implicated in various physiological and pathological processes, including the regulation of cell proliferation and inflammation. Notably, it has been shown to promote the proliferation of pulmonary artery endothelial cells through the ERK1/2 signaling pathway. The availability of pure this compound is crucial for elucidating its biological functions and for the development of potential therapeutic agents. These application notes provide detailed protocols for the enzymatic and chemical synthesis of this compound, as well as a comprehensive method for its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Formal Name | 15-oxo-5Z,8Z,11Z,13E-eicosatetraenoic acid |
| Common Name | This compound |
| CAS Number | 81416-72-0 |
| Molecular Formula | C₂₀H₃₀O₃ |
| Formula Weight | 318.5 g/mol |
| Purity | ≥98% (Commercially available standard) |
| UV Maximum | 279 nm |
| Solubility | DMF, DMSO, Ethanol, PBS (pH 7.2): ~0.8 mg/mL |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | 15(S)-HETE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), NAD⁺ | Variable, dependent on enzyme activity and substrate concentration. | High, stereospecific | High stereospecificity, mild reaction conditions. | Enzyme cost and stability, potential for low yields. |
| Chemical Synthesis | 15-HETE | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not explicitly reported, but generally moderate to high for similar oxidations. | Good, may require extensive purification. | Scalability, cost-effective for larger quantities. | Lack of stereospecificity (if starting from a racemic mixture), use of harsh reagents. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from 15(S)-HETE
This protocol is based on the enzymatic conversion of 15(S)-HETE to this compound using 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[2][3].
Materials:
-
15(S)-HETE
-
Purified 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of 15(S)-HETE in ethanol (e.g., 1 mg/mL).
-
In a reaction vial, prepare the reaction mixture by adding Tris-HCl buffer, NAD⁺ (to a final concentration of 1 mM), and a specific amount of 15-PGDH (the optimal amount should be determined empirically based on the enzyme's activity).
-
Initiate the reaction by adding the 15(S)-HETE stock solution to the reaction mixture. The final concentration of the substrate can be in the micromolar range (e.g., 10-100 µM).
-
Incubate the reaction mixture at 37°C with gentle stirring for a predetermined time (e.g., 30-60 minutes). The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Collect the upper organic layer (ethyl acetate). Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Pool the organic extracts and wash with a saturated sodium chloride solution to remove any residual aqueous components.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a small volume of the mobile phase for purification by RP-HPLC.
Protocol 2: Chemical Synthesis of this compound by Oxidation of 15-HETE
This protocol describes the chemical oxidation of 15-HETE to this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a common oxidizing agent for allylic alcohols[4].
Materials:
-
15-HETE (can be a racemic mixture or a specific stereoisomer)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for column chromatography
-
Round bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve 15-HETE in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DDQ (1.1 to 1.5 equivalents) to the stirred solution. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 15-HETE spot and the appearance of a new, more polar spot indicates the formation of this compound.
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the purified this compound (as determined by TLC analysis) and evaporate the solvent to yield the final product.
Protocol 3: Purification of this compound by Reverse-Phase HPLC
This protocol is suitable for the purification of this compound synthesized by either enzymatic or chemical methods[5][6].
Materials:
-
Crude this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale or a larger preparative column)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v)
-
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 70:30 A:B) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound in a small volume of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method:
-
Injection Volume: 10-100 µL for an analytical column (adjust for preparative scale).
-
Flow Rate: 1 mL/min for an analytical column (adjust for preparative scale).
-
Detection: UV at 280 nm.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 100% B
-
35-40 min: 100% B
-
40-45 min: Linear gradient from 100% to 30% B
-
45-50 min: 30% B (re-equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, which should elute as a major peak with a characteristic retention time.
-
Post-Purification: Combine the collected fractions and evaporate the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for In Vivo Studies Using 15-KETE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 15-keto-eicosatetraenoic acid (15-KETE) in in vivo research settings. This document outlines the background, potential applications, and detailed experimental protocols for studying the effects of this compound in animal models of angiogenesis and hypoxia-induced pulmonary hypertension.
Introduction to this compound
This compound is an oxidized metabolite of arachidonic acid, produced via the 15-lipoxygenase (15-LOX) pathway. Emerging research suggests its significant role in various physiological and pathological processes, particularly in angiogenesis and vascular remodeling. While in vivo data for this compound is still emerging, studies on its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), provide strong evidence for its pro-angiogenic and potential role in pulmonary hypertension. 15-HETE has been shown to promote angiogenesis by upregulating Vascular Endothelial Growth Factor (VEGF) through the PI3K/Akt and ERK1/2 signaling pathways[1][2]. Furthermore, this compound itself has been implicated in hypoxia-induced proliferation of pulmonary artery endothelial cells via the ERK1/2 signaling pathway[3]. This document provides protocols extrapolated from studies on 15-HETE and related compounds to guide the in vivo investigation of this compound.
Data Presentation
Table 1: Quantitative Data from In Vivo Studies on the 15-LOX Pathway
| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Mouse MCAO Stroke Model | 15-LO-1 siRNA | Intracerebroventricular | N/A | Significantly reduced microvessel density in the hypoxic brain region. | [1] |
| Hypoxia-Induced Pulmonary Hypertension Rat Model | N/A | N/A | N/A | Increased Right Ventricular Systolic Pressure (RVSP) and Fulton's Index (RV/LV+S). | [4][5] |
| Mouse Model of Hindlimb Ischemia | Neutralizing VEGF antibody | N/A | N/A | Impaired neovascularization. | [6] |
Note: Direct in vivo quantitative data for this compound is limited. The data presented for the 15-LOX pathway and related models can be used as a starting point for designing dose-response studies for this compound.
Signaling Pathways
This compound is believed to exert its effects through the activation of key signaling cascades involved in cell proliferation, migration, and survival.
PI3K/Akt Signaling Pathway in Angiogenesis
The PI3K/Akt pathway is a crucial regulator of VEGF-mediated angiogenesis. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, promoting endothelial cell survival and proliferation.
Caption: PI3K/Akt signaling in this compound-induced angiogenesis.
ERK1/2 Signaling Pathway in Angiogenesis and Hypoxia
The ERK1/2 pathway is another critical mediator of cell proliferation and differentiation. Growth factor binding to receptor tyrosine kinases initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression related to angiogenesis. In the context of hypoxia, this compound has been shown to activate this pathway, leading to the proliferation of pulmonary artery endothelial cells[3].
Caption: ERK1/2 signaling in this compound-mediated cellular responses.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is a lipid-soluble molecule with low aqueous solubility. Proper formulation is critical for in vivo delivery.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or saline (0.9% NaCl)
-
Tween 80 or other suitable surfactant (optional)
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to make a 10 mg/ml stock. Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution (for intraperitoneal injection):
-
Corn Oil Formulation: Dilute the DMSO stock solution in corn oil to the desired final concentration. For example, to prepare a 1 mg/ml working solution, add 100 µl of the 10 mg/ml DMSO stock to 900 µl of sterile corn oil. Vortex thoroughly to ensure a uniform suspension. A small percentage of DMSO (typically <10%) is generally well-tolerated in mice when administered intraperitoneally.
-
Aqueous Formulation: For intravenous or other routes requiring an aqueous solution, a surfactant may be necessary. Dilute the DMSO stock solution in sterile saline containing a low concentration of a biocompatible surfactant like Tween 80 (e.g., 0.1-1%). The final DMSO concentration should be kept as low as possible (ideally <1%). Vortex vigorously or sonicate briefly to aid dissolution.
-
Note: Always prepare fresh working solutions on the day of the experiment. Perform a small pilot study to check for any adverse reactions to the vehicle in your animal model.
In Vivo Angiogenesis Model: Matrigel Plug Assay
This assay is a widely used method to assess the pro- or anti-angiogenic effects of compounds in vivo.
Experimental Workflow:
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Detailed Protocol:
-
Preparation: Thaw Matrigel on ice overnight. Keep all solutions and pipette tips on ice to prevent premature gelation. Prepare the this compound working solution as described above.
-
Matrigel Mixture: On ice, mix Matrigel with the this compound working solution or vehicle control. A typical final concentration of this compound to test would be in the range of 1-10 µM, based on in vitro studies. A positive control, such as VEGF or bFGF, should be included.
-
Injection: Anesthetize mice according to approved institutional protocols. Subcutaneously inject 0.5 ml of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe and needle.
-
Incubation: Allow the Matrigel plug to solidify and become vascularized. The typical duration is 7 to 21 days.
-
Analysis:
-
Hemoglobin Content: Excise the plugs, homogenize them, and measure the hemoglobin content using Drabkin's reagent as a quantitative measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against the endothelial cell marker CD31 to visualize and quantify blood vessels.
-
FITC-Dextran Perfusion: Prior to plug excision, inject high molecular weight FITC-dextran intravenously. This allows for the quantification of functional vasculature within the plug by measuring fluorescence in the homogenized plug.
-
Hypoxia-Induced Pulmonary Hypertension Rat Model
This model is used to study the pathogenesis of pulmonary hypertension and to evaluate potential therapeutic agents.
Experimental Workflow:
Caption: Workflow for the hypoxia-induced pulmonary hypertension model.
Detailed Protocol:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
Induction of Pulmonary Hypertension:
-
Chronic Hypoxia: House the rats in a hypoxic chamber with an oxygen concentration of 10% for 3 to 4 weeks. The chamber should be equipped with systems to monitor and control oxygen levels, remove CO2, and manage humidity and temperature.
-
Monocrotaline (MCT) Model (optional): A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) can be used to induce pulmonary hypertension. This can be combined with hypoxia for a more severe model.
-
-
This compound Administration:
-
Prophylactic Treatment: Begin administration of this compound or vehicle at the start of the hypoxia or on the day of MCT injection.
-
Therapeutic Treatment: Begin administration after the establishment of pulmonary hypertension (e.g., after 2 weeks of hypoxia).
-
Dosage and Route: Based on studies with related compounds, a starting dose of 1-10 mg/kg/day administered intraperitoneally could be considered. Dose-response studies are recommended.
-
-
Outcome Measures:
-
Hemodynamics: At the end of the study period, anesthetize the rats and measure the Right Ventricular Systolic Pressure (RVSP) using a pressure catheter inserted into the right ventricle via the jugular vein.
-
Right Ventricular Hypertrophy: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton's Index (RV / (LV+S)), a measure of right ventricular hypertrophy.
-
Histology: Perfuse and fix the lungs. Embed in paraffin and section. Perform hematoxylin and eosin (H&E) and elastic van Gieson (EVG) staining to assess pulmonary artery remodeling, including medial wall thickness and muscularization of small arterioles.
-
Analytical Method: UPLC-MS/MS for this compound Quantification
This method provides a highly sensitive and specific approach for quantifying this compound in biological matrices like plasma.
Protocol Outline:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µl of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar eicosanoid).
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleaner samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
UPLC-MS/MS Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to elute the analyte.
-
Flow Rate: 0.3-0.5 ml/min.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Determine the specific precursor ion (the deprotonated molecule [M-H]⁻ for this compound) and the most abundant product ions for quantification and qualification. These will need to be optimized empirically.
-
Note: This is a general protocol. Specific parameters such as the gradient profile, collision energy, and MRM transitions must be optimized for your specific instrument and this compound standard.
Conclusion
These application notes provide a framework for initiating in vivo studies with this compound. Given the limited direct in vivo data, researchers are encouraged to perform initial dose-finding and pharmacokinetic studies. The provided protocols for established animal models and analytical methods, though requiring some adaptation, offer a solid foundation for investigating the promising therapeutic potential of this compound in angiogenesis- and hypoxia-related diseases.
References
- 1. The 15-LO-1/15-HETE system promotes angiogenesis by upregulating VEGF in ischemic brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of hypoxia-induced pulmonary hypertension rat models caused by different hypoxia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidant exposure stimulates cultured coronary artery endothelial cells to release 15-HETE: differential effects on PGI2 and 15-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
15-KETE as a Biomarker in Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Ketoeicosatetraenoic acid (15-KETE) is a lipid mediator derived from the oxidation of arachidonic acid. Emerging evidence suggests its significant role as a biomarker in various disease models, particularly in conditions involving inflammation, cell proliferation, and hypoxia. This document provides detailed application notes on the utility of this compound as a biomarker and comprehensive protocols for its quantification and the study of its associated signaling pathways.
Application Notes
This compound has been identified as a key signaling molecule in several pathological processes. Its potential as a biomarker stems from its altered levels in diseased tissues and biological fluids, correlating with disease severity and progression.
Cardiovascular Disease Models: Hypoxia-Induced Pulmonary Hypertension
In the context of cardiovascular diseases, this compound has been prominently implicated in hypoxia-induced pulmonary hypertension (PH). Studies have shown that under hypoxic conditions, the expression and activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) increase, leading to the conversion of 15-hydroxyeicosatetraenoic acid (15-HETE) to this compound.
Elevated levels of this compound have been observed to promote the proliferation and migration of pulmonary artery endothelial and smooth muscle cells.[1][2] This cellular activity contributes to the vascular remodeling characteristic of pulmonary hypertension. The mechanism of action involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2) signaling pathways.[1] Therefore, monitoring this compound levels in lung tissue or plasma could serve as a valuable biomarker for the progression of hypoxia-induced pulmonary hypertension.
Neuroinflammatory Disease Models
While direct quantitative data for this compound in neuroinflammatory conditions are still emerging, studies on its precursor, 15-HETE, provide a strong rationale for investigating this compound as a potential biomarker. In multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system, altered levels of 15-HETE have been reported. One study found significantly higher levels of 15-HETE in the cerebrospinal fluid (CSF) of patients with highly active MS. Conversely, another study observed decreased serum levels of 15-HETE in patients with relapsing-remitting MS. Given that this compound is a direct metabolite of 15-HETE, it is plausible that this compound levels are also dysregulated in neuroinflammatory conditions and could serve as a more specific biomarker.
Cancer Models
The role of ketone bodies and lipid metabolism in cancer is an active area of research. While direct evidence for this compound as a cancer biomarker is limited, the underlying biology suggests its potential involvement.[3][4][5] Altered lipid metabolism is a hallmark of many cancers, and enzymes involved in eicosanoid synthesis are often dysregulated in tumor tissues. Further investigation into this compound levels in different cancer types and their correlation with tumor growth, metastasis, and response to therapy is warranted.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound and its precursor 15-HETE in various disease models.
Table 1: this compound Levels in Disease Models
| Disease Model | Species/Sample Type | Condition | Change in this compound Level | Analytical Method | Reference |
| Pulmonary Hypertension | Human Lung Tissue | Pulmonary Hypertension | Drastically Elevated | UPLC | [1] |
| Hypoxic Pulmonary Hypertension | Rat Lung Tissue | Hypoxia | Drastically Elevated | UPLC | [1] |
Table 2: 15-HETE (Precursor to this compound) Levels in Disease Models
| Disease Model | Species/Sample Type | Condition | 15-HETE Concentration | Analytical Method | Reference |
| Multiple Sclerosis | Human Cerebrospinal Fluid | Highly Active MS | 4.4 pg/ml (mean) | LC-MS/MS | [6] |
| Multiple Sclerosis | Human Serum | Relapsing-Remitting MS | Decreased vs. Healthy Controls | LC-MS/MS | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling in Hypoxia-Induced Pulmonary Hypertension
Under hypoxic conditions, increased this compound activates the ERK1/2 signaling pathway, leading to cellular proliferation and migration. This process is crucial in the vascular remodeling observed in pulmonary hypertension.[8]
Experimental Workflow for this compound Quantification
A typical workflow for quantifying this compound in biological samples involves sample preparation, extraction, and analysis by a sensitive analytical technique like LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol is adapted from established methods for eicosanoid analysis and should be optimized for your specific instrumentation and sample matrix.[1][9][10][11]
Materials:
-
Biological sample (plasma, tissue homogenate, CSF)
-
Deuterated internal standard (e.g., this compound-d8)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other eicosanoids (e.g., start at 20% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 2: Detection of this compound using a Competitive ELISA (Adapted from Prostaglandin E2 ELISA)
This protocol provides a general framework for developing a competitive ELISA for this compound. It requires a specific antibody against this compound and a this compound-enzyme conjugate.[4][12][13][14]
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
This compound standard
-
Monoclonal antibody specific for this compound
-
This compound conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)
-
Assay buffer
-
Wash buffer
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard in the assay buffer.
-
Dilute biological samples as needed in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 25 µL of the this compound-enzyme conjugate to each well.
-
Add 25 µL of the this compound monoclonal antibody to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The concentration of this compound is inversely proportional to the signal.
-
Conclusion
This compound is a promising biomarker for a range of diseases, particularly those with an inflammatory or hypoxic component. The protocols provided herein offer a starting point for researchers to quantify this compound and investigate its role in various disease models. Further validation and standardization of these methods will be crucial for the clinical application of this compound as a diagnostic and prognostic tool.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Amyotrophic lateral sclerosis alters the metabolic aging profile in patient derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte fatty acid aberrations in Amyotrophic Lateral Sclerosis: Correlation with disease duration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Analysis of Glycolytic and Ketone Bodies Metabolic Genes: Implications for Response to Ketogenic Dietary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low ketolytic enzyme levels in tumors predict ketogenic diet responses in cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketogenic therapies for glioblastoma: Understanding the limitations in transitioning from mice to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Analyzes “Normal” Tissue Near Tumors - NCI [cancer.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal Fluid Protein Biomarkers for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression levels of IL-15 and IL-17 in synovial fluid of rheumatoid arthritis animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prognostic significance of synovial fluid analysis in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 15-Keto-Prostaglandin E2 (15-KETE) in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-Prostaglandin E2 (15-KETE), a metabolite of the inflammatory mediator Prostaglandin E2 (PGE2), has emerged as a significant modulator of immune responses. Unlike its precursor, this compound often exhibits potent anti-inflammatory properties, making it a molecule of considerable interest for therapeutic development in inflammatory diseases and sepsis. These application notes provide an overview of the immunological functions of this compound, detailed experimental protocols for its use, and a summary of key quantitative data.
Immunomodulatory Profile of this compound
This compound exerts its immunomodulatory effects through multiple mechanisms, primarily by activating the Nuclear factor (erythroid-2) related factor-2 (Nrf2) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[1][2] Its actions lead to the suppression of pro-inflammatory cytokine production and the enhancement of antioxidant responses in immune cells, particularly macrophages.[2][3]
Key Immunological Effects:
-
Anti-inflammatory Activity: this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[2][4]
-
Nrf2 Pathway Activation: It activates the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, by covalently modifying Keap1 at cysteine 288, leading to the expression of antioxidant genes.[3][5]
-
PPAR-γ Agonism: this compound acts as a ligand for PPAR-γ, a nuclear receptor with well-established anti-inflammatory functions.[6][7]
-
NF-κB and STAT3 Inhibition: It can covalently modify and inhibit the activity of key inflammatory transcription factors, including NF-κB (p65 and p50 subunits) and STAT3.[2][8]
-
Therapeutic Potential in Sepsis: In vivo studies have demonstrated that administration of this compound improves survival in mouse models of sepsis.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental settings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cell Type | This compound Concentration (µM) | Cytokine | Percent Inhibition | Reference |
| RAW264.7 | 10 | TNF-α | ~50% | [2] |
| RAW264.7 | 20 | TNF-α | ~75% | [2] |
| RAW264.7 | 10 | IL-6 | ~40% | [2] |
| RAW264.7 | 20 | IL-6 | ~60% | [2] |
| Kupffer Cells | 10 | TNF-α, IL-1β, IL-6 | Significant Inhibition | [7] |
Table 2: Receptor Binding and Functional Activity of this compound
| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| EP2 | HEK-EP2 | Competitive Binding | IC50 | 118 nM | [9] |
| EP4 | HEK-EP4 | Competitive Binding | IC50 | 2.82 µM | [9] |
| EP2 | HEK-EP2 | cAMP Formation | EC50 | 137 nM | [9] |
| EP4 | HEK-EP4 | cAMP Formation | EC50 | 426 nM | [9] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by this compound in an immune cell.
Experimental Workflow: In Vitro Anti-inflammatory Assay
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound on macrophages in vitro.
Experimental Workflow: In Vivo Sepsis Model
The following diagram illustrates the workflow for evaluating the efficacy of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis.
Experimental Protocols
Protocol 1: In Vitro Macrophage Anti-inflammatory Assay
Objective: To determine the effect of this compound on pro-inflammatory cytokine production in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Cayman Chemical or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
DMSO (vehicle control)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: Remove the old medium and pre-treat the cells with the prepared this compound solutions or vehicle control for 2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the nuclear translocation of Nrf2.
Materials:
-
RAW264.7 cells
-
Glass coverslips in a 24-well plate
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Nrf2
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed RAW264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound (e.g., 20 µM) or vehicle for a specified time (e.g., 6 hours). A positive control with an Nrf2 activator can be included.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-Nrf2 primary antibody overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[10]
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.[11]
Protocol 3: PPAR-γ Reporter Assay
Objective: To quantify the activation of PPAR-γ by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPAR-γ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
This compound
-
Rosiglitazone (positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect HEK293T cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, rosiglitazone, or vehicle for another 24 hours.[6]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Protocol 4: In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant model of polymicrobial sepsis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
3-0 silk suture
-
21-gauge needle
-
This compound
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic regimen.[1]
-
Surgical Preparation: Shave and disinfect the abdomen.
-
Laparotomy: Make a 1-cm midline incision to expose the cecum.
-
Cecal Ligation: Ligate the cecum at its base, distal to the ileocecal valve, ensuring bowel continuity is maintained.[12]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle.[12] A small amount of feces can be extruded to induce peritonitis.[1]
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Fluid Resuscitation: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously.[1]
-
This compound Administration: Administer this compound (e.g., 15 mg/kg) or vehicle intraperitoneally at a specified time point post-CLP.
-
Monitoring: Monitor the mice for survival, weight loss, and clinical signs of sepsis at regular intervals for up to 7 days.
-
Outcome Assessment: At the end of the study or at humane endpoints, blood and organs can be collected for cytokine analysis and histopathology.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-keto-PGE2 alleviates nonalcoholic steatohepatitis through its covalent modification of NF-κB factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the 15-keto-PGE2-PTGR2 axis modulates systemic inflammation and survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-KETE Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-keto-Eicosatetraenoic Acid (15-KETE), also known as 15-oxo-ETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1] It is formed by the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE).[2] Emerging research has highlighted the significant role of this compound in various physiological and pathological processes. Notably, it has been implicated in hypoxia-induced cell proliferation and pulmonary vascular remodeling.[3] Furthermore, this compound acts as a signaling molecule that can modulate inflammatory pathways, primarily through the activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway.[4]
Accurate and reliable quantification of this compound in biological matrices is crucial for elucidating its precise functions and for the development of novel therapeutics targeting pathways in which it is involved. These application notes provide detailed protocols for the analysis of this compound using commercially available analytical standards and advanced analytical techniques.
Chemical Properties and Storage
A thorough understanding of the chemical properties of this compound analytical standards is essential for their proper handling and use.
| Property | Value | Reference |
| Chemical Name | 15-oxo-5Z,8Z,11Z,13E-eicosatetraenoic acid | --INVALID-LINK-- |
| Synonyms | 15-Keto-ETE, 15-oxo-ETE | --INVALID-LINK-- |
| CAS Number | 81416-72-0 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 318.5 g/mol | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Formulation | A solution in ethanol (typically 100 µg/ml) | --INVALID-LINK-- |
| Storage | -80°C | --INVALID-LINK-- |
| Stability | ≥ 2 years at -80°C | --INVALID-LINK-- |
Note: this compound analytical standards are typically supplied in an organic solvent. It is crucial to handle the standard with care, allowing it to warm to room temperature before opening and using calibrated pipettes for accurate measurements. For long-term storage, it is recommended to keep the standard at -80°C in its original sealed vial.[2]
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound in complex biological samples.[1][5]
Principle
This method involves the separation of this compound from other matrix components using reverse-phase liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard, such as a stable isotope-labeled analog of this compound (e.g., this compound-d8), is used to correct for sample loss during preparation and for variations in instrument response.
Experimental Protocol: LC-MS/MS Analysis
1. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of this compound analytical standard in ethanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard (e.g., this compound-d8) at a fixed concentration.
2. Sample Preparation: The choice of sample preparation method depends on the biological matrix. Solid-phase extraction (SPE) is a widely used and effective technique for extracting eicosanoids.[2][6]
a. Solid-Phase Extraction (SPE) Protocol for Plasma/Serum:
-
Acidify 1 mL of plasma or serum to pH 3.5 with 2M hydrochloric acid.
-
Add the internal standard solution to the acidified sample.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar interferences.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
b. Sample Preparation for Cell Culture Supernatant:
-
Collect the cell culture supernatant.
-
Add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation.
-
Proceed with the Solid-Phase Extraction protocol as described for plasma/serum.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: To be determined by direct infusion of the standardthis compound-d8 (IS): To be determined by direct infusion of the standard |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways Involving this compound
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.
Caption: Biosynthesis of this compound from Arachidonic Acid.
Caption: Modulation of Nrf2 and NF-κB Pathways by this compound.
Experimental Workflow Diagram
The following diagram outlines the major steps for the quantification of this compound in biological samples.
Caption: Workflow for this compound Quantification.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the accurate quantification of this compound in biological samples. The use of high-purity analytical standards in conjunction with robust LC-MS/MS methodology is essential for obtaining reliable data. This will enable researchers to further investigate the role of this compound in health and disease, and to explore its potential as a biomarker and therapeutic target.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15-oxo-Eicosatetraenoic acid, a metabolite of macrophage 15-hydroxyprostaglandin dehydrogenase that inhibits endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 6. arborassays.com [arborassays.com]
Application Notes and Protocols for 15-KETE Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Keto-eicosatetraenoic acid (15-KETE) is a metabolite of arachidonic acid with emerging roles in various physiological and pathological processes, including inflammation and cell proliferation. These application notes provide a detailed, though extrapolated, protocol for the administration of this compound to mice for in vivo studies. Due to the limited availability of specific in vivo administration protocols for this compound in the public domain, the following guidelines are based on best practices for administering lipophilic compounds to mice and data from related eicosanoids. Researchers should consider this a foundational protocol to be optimized for their specific experimental needs.
Data Presentation
Table 1: Suggested Dosage and Administration Routes for this compound in Mice
| Administration Route | Vehicle | Suggested Dose Range (mg/kg) | Frequency | Potential Applications |
| Intraperitoneal (IP) | 10% DMSO in sterile saline | 1 - 10 | Once daily | Systemic inflammation models, cancer models |
| Intravenous (IV) | 5% DMSO, 5% Solutol HS 15 in sterile saline | 0.5 - 5 | Single bolus or as needed | Pharmacokinetic studies, acute response models |
| Oral Gavage (PO) | Corn oil | 5 - 20 | Once daily | Chronic inflammation models, studies on oral bioavailability |
Note: These are suggested starting ranges and should be optimized based on dose-response and toxicity studies.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Intraperitoneal Administration)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1.5 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 3.8 | µg*h/mL |
| t1/2 (Half-life) | 1.2 | hours |
Note: This data is hypothetical and intended for illustrative purposes. Actual pharmacokinetic parameters must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure for Intraperitoneal/Intravenous Injection:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the this compound completely. Vortex gently to ensure full dissolution. A stock concentration of 10-20 mg/mL is recommended.
-
-
Working Solution Preparation (for IP injection):
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration.
-
The final concentration of DMSO should not exceed 10% to minimize toxicity. For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of sterile saline.
-
Vortex the solution thoroughly.
-
Filter the final solution through a 0.22 µm sterile syringe filter before injection.
-
-
Working Solution Preparation (for IV injection):
-
Due to the higher risk of precipitation and toxicity with IV injections, a co-solvent system is recommended.
-
Prepare a vehicle of 5% DMSO and 5% Solutol HS 15 in sterile saline.
-
Dilute the this compound DMSO stock solution with this vehicle to the final desired concentration.
-
Vortex thoroughly and filter through a 0.22 µm sterile syringe filter immediately before use.
-
Procedure for Oral Gavage:
-
Weigh the required amount of this compound.
-
Add sterile corn oil to achieve the desired final concentration.
-
Vortex vigorously until the this compound is completely dissolved or forms a stable suspension. Gentle warming (to 37°C) may aid dissolution.
Protocol 2: Administration of this compound to Mice
Objective: To administer this compound to mice via intraperitoneal, intravenous, or oral routes.
Animals:
-
Specify mouse strain, age, and sex as required by the experimental design.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Procedure for Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the prepared this compound solution slowly. The maximum injection volume is typically 10 mL/kg.
Procedure for Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins.
-
Inject the this compound solution slowly. The maximum bolus volume is typically 5 mL/kg.
Procedure for Oral Gavage (PO):
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
Measure the distance from the mouse's mouth to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Administer the this compound solution slowly. The maximum gavage volume is typically 10 mL/kg.
Mandatory Visualization
Caption: this compound signaling through the PAR-2 and ERK1/2 pathway.
Caption: Experimental workflow for this compound administration in mice.
Troubleshooting & Optimization
15-KETE stability and storage conditions
Welcome to the Technical Support Center for 15-keto-eicosatetraenoic acid (15-KETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -80°C. When stored under these conditions, it is reported to be stable for at least two years, particularly when dissolved in an ethanolic solution.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is often supplied as a solution in ethanol (e.g., 100 µg/ml). To prepare a stock solution, you can use solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), in which this compound is readily soluble. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in various solvents is provided in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl sulfoxide (DMSO) | Miscible |
| Ethanol | Miscible |
| PBS (pH 7.2) | 0.8 mg/ml |
Q4: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
A4: Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or inappropriate pH of the experimental medium can affect the stability of this compound. Ensure you are following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh aliquot of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of this compound due to improper storage or handling. | Store this compound at -80°C in a tightly sealed vial. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect from light. |
| Incorrect concentration of the working solution. | Verify the calculations for your dilutions. Prepare fresh working solutions from a reliable stock. | |
| Precipitation of this compound in aqueous solutions | Low solubility in the chosen aqueous buffer. | First, dissolve this compound in an organic solvent like ethanol or DMSO, and then slowly add it to the aqueous buffer while vortexing. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. |
| Variability between experimental replicates | Inconsistent preparation of this compound working solutions. | Ensure thorough mixing when preparing dilutions. Use calibrated pipettes for accurate measurements. |
| Degradation of this compound during the experiment. | Minimize the time the working solution is kept at room temperature. If the experiment is lengthy, consider preparing fresh solutions periodically. |
Experimental Protocols
Preparation of a this compound Stock Solution
Materials:
-
This compound (as supplied, e.g., in ethanol)
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
If this compound is provided as a solid, carefully weigh the desired amount in a sterile environment.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Preparation of an Aqueous Working Solution
Materials:
-
This compound stock solution (in ethanol or DMSO)
-
Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While gently vortexing the buffer, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation.
-
The final concentration of the organic solvent (ethanol or DMSO) in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects in your experiment.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
This compound is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) and is produced by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). It has been implicated in various cellular processes, including cell proliferation and vascular remodeling.
15-PGDH/15-KETE Signaling in Hypoxia
Under hypoxic conditions, the expression of 15-PGDH and endogenous levels of this compound can be elevated. This compound can stimulate the proliferation of pulmonary arterial smooth muscle cells (PASMCs) through a signaling pathway involving the activation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protease-Activated Receptor 2 (PAR-2).[1]
References
Technical Support Center: Preventing 15-KETE Degradation in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 15-keto-eicosatetraenoic acid (15-KETE) in experimental samples. Adherence to these guidelines will enhance the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (15-keto-5Z,8Z,11Z,13E-eicosatetraenoic acid) is a biologically active lipid mediator derived from the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Its chemical structure contains an α,β-unsaturated ketone, which makes it an electrophilic molecule.[2][3] This reactivity makes this compound susceptible to degradation through various pathways, including adduction with nucleophiles like proteins and glutathione, potentially leading to inaccurate quantification and misinterpretation of its biological role.[2][4][5]
Q2: What are the primary factors that contribute to this compound degradation in samples?
The primary factors contributing to this compound degradation include:
-
Enzymatic Activity: Residual enzyme activity in biological samples can continue to metabolize this compound.
-
Temperature: Elevated temperatures accelerate chemical reactions, leading to faster degradation. While freezing is necessary, long-term stability even at -80°C can be a concern.[6]
-
pH: The stability of this compound can be influenced by the pH of the sample matrix. Extreme pH conditions can catalyze hydrolysis and other reactions.[7][8]
-
Oxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation, which can be initiated by light, heat, or trace metals.[9]
-
Adduct Formation: Due to its electrophilic nature, this compound can react with nucleophiles present in the sample matrix, such as proteins and thiols (e.g., glutathione), forming covalent adducts.[2][4][5]
Q3: What are the recommended storage conditions for ensuring this compound stability?
To ensure the stability of this compound in biological samples, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store samples at -80°C for long-term storage. | Lower temperatures significantly slow down both enzymatic and chemical degradation. Some studies suggest potential instability even at -80°C over extended periods (e.g., one year), so prompt analysis is always preferred.[6] |
| Antioxidants | Add an antioxidant, such as butylated hydroxytoluene (BHT) , to organic solvents used for extraction and storage. | BHT is a synthetic phenolic antioxidant that effectively prevents oxidative degradation of lipids.[9][10] It is thermally stable under many conditions.[11] |
| Light Exposure | Protect samples from light at all stages of handling and storage. | Use amber vials or wrap tubes in aluminum foil to prevent photo-oxidation. |
| pH | Maintain a neutral or slightly acidic pH during sample processing and storage. | Extreme pH levels can catalyze the degradation of eicosanoids. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. | Aliquot samples into single-use volumes before freezing to avoid repeated temperature fluctuations that can degrade the analyte. |
Q4: How can I prevent enzymatic degradation of this compound during sample collection and processing?
Immediate processing of samples on ice is crucial. To inhibit enzymatic activity, consider the following:
-
Rapid Freezing: Snap-freeze samples in liquid nitrogen immediately after collection and before storage at -80°C.
-
Enzyme Inhibitors: For certain applications, the addition of a general antioxidant or specific enzyme inhibitors to the collection tubes may be beneficial, though this should be validated for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Sample Degradation: Improper storage or handling. | Review and optimize your sample collection, processing, and storage protocols based on the recommendations in the FAQs. Ensure samples are always kept on ice and protected from light. Store at -80°C and minimize freeze-thaw cycles. |
| Inefficient Extraction: Poor recovery from the biological matrix. | Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent is properly conditioned and that the loading, washing, and elution solvents are appropriate for this compound. | |
| Mass Spectrometer Issues: Incorrect instrument settings or contamination. | Check MS parameters, including ionization mode, precursor/product ions, and collision energy. Clean the ion source and ensure the system is properly calibrated. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Secondary Interactions: Interaction of the analyte with active sites on the LC column. | Acidify the mobile phase with 0.1% formic acid to suppress the ionization of free silanols on the column. Consider using a column with end-capping or a different stationary phase.[12] |
| Column Overload: Injecting too much sample. | Reduce the injection volume or dilute the sample. | |
| Extra-column Volume: Excessive tubing length or improper fittings. | Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume. | |
| Injection Solvent Mismatch: The sample is dissolved in a solvent stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[6] | |
| High Background Noise | Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the this compound signal. | Improve sample cleanup by optimizing the SPE wash steps. Adjust the LC gradient to better separate this compound from interfering compounds. |
| Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and reagents.[13] Filter all mobile phases. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent extraction or handling procedures. | Standardize all sample preparation steps. Use an internal standard to correct for variations in recovery and matrix effects. |
| Instrument Instability: Fluctuations in LC pressure or MS signal. | Equilibrate the LC-MS system thoroughly before analysis. Monitor system suitability throughout the run. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general framework for the extraction of this compound from plasma samples. Optimization may be required for different sample types and LC-MS systems.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated this compound analog).
-
Acidify the sample by adding 10 µL of 1% formic acid.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove less non-polar impurities.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the extract and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection and Storage of Human Plasma for Measurement of Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE) - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Optimizing 15-KETE Mass Spectrometry
Welcome to the technical support center for the analysis of 15-keto-prostaglandin E2 (15-KETE) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound and its deuterated internal standard?
A1: For the analysis of this compound, the precursor ion is typically the protonated molecule [M+H]⁺. The deuterated internal standard, 15-keto-PGE2-d4, will have a corresponding mass shift. The most common product ions result from neutral losses, such as water.
Table 1: Suggested MRM Transitions for this compound and 15-keto-PGE2-d4
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 351.2 | 333.2 | Loss of one water molecule (-18 Da) |
| 315.2 | Loss of two water molecules (-36 Da) | ||
| 297.2 | Loss of three water molecules (-54 Da) | ||
| 15-keto-PGE2-d4 | 355.2 | 337.2 | Loss of one water molecule (-18 Da) |
| (Internal Standard) | 319.2 | Loss of two water molecules (-36 Da) |
Note: These transitions are suggested starting points. Optimization of collision energies for your specific instrument is crucial for achieving the best sensitivity and specificity.
Q2: I am observing low signal intensity for this compound. What are the potential causes and solutions?
A2: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings.
Table 2: Troubleshooting Low Signal Intensity for this compound
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound and related compounds can be unstable, especially at extreme pH or in the presence of proteins like albumin.[1] Ensure samples are processed quickly on ice and stored at -80°C. Consider adding antioxidants like BHT during extraction. |
| Inefficient Extraction | Solid-phase extraction (SPE) is a common and effective method for eicosanoids.[1] Ensure proper conditioning, loading, washing, and elution of the SPE cartridge. Consider testing different sorbents (e.g., C18, mixed-mode). |
| Poor Ionization | Optimize electrospray ionization (ESI) source parameters. Key parameters to adjust include capillary voltage, gas flows (nebulizer and drying gas), and source temperature. |
| Suboptimal Fragmentation | Optimize the collision energy for each MRM transition to ensure efficient fragmentation and production of the desired product ions. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from interfering matrix components. Ensure a high-quality internal standard is used to compensate for matrix effects. |
Q3: My peak shape for this compound is poor (e.g., tailing, splitting). How can I improve it?
A3: Poor peak shape is often related to chromatography or issues with the analytical column.
Table 3: Troubleshooting Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound (an acidic modifier like formic acid is common for reversed-phase chromatography). Optimize the organic solvent composition and gradient profile. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Use a high-quality, end-capped column. |
Q4: I am seeing high background noise or interfering peaks in my chromatogram. What can I do?
A4: High background or interferences can mask your analyte peak and affect quantification.
Table 4: Troubleshooting High Background and Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure. |
| Matrix Interferences | Improve sample cleanup. Solid-phase extraction (SPE) is highly recommended for complex matrices like plasma.[1] |
| Exogenous Formation of Eicosanoids | During sample collection and preparation, enzymatic or oxidative processes can artificially generate eicosanoids. It is recommended to add inhibitors such as indomethacin (for cyclooxygenases) to the sample immediately after collection. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline for the extraction of this compound from plasma samples. Optimization may be required based on your specific experimental conditions.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add an appropriate amount of 15-keto-PGE2-d4 internal standard.
-
Add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent artificial eicosanoid formation.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1 M formic acid). This protonates the carboxylic acid group of this compound, aiding in its retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of water to remove salts and other polar impurities.
-
Wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the this compound and internal standard with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Signaling Pathway: Formation of this compound
Caption: Simplified enzymatic pathway leading to the formation of this compound.
Experimental Workflow: this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound.
Logical Relationship: Troubleshooting Signal Loss
References
15-KETE ELISA Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-KETE (15-keto-prostaglandin E2) ELISA kits. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound competitive ELISA?
A competitive ELISA is a type of immunoassay used to quantify this compound in a sample. In this format, this compound from the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme) compete for a limited number of binding sites on a specific antibody that is coated on the microplate wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the amount of this compound in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the enzyme on the labeled this compound to produce a measurable signal (e.g., color). The intensity of the signal is then used to determine the concentration of this compound in the sample by comparing it to a standard curve.
Q2: What are the critical steps in a this compound ELISA protocol?
While every step is important for accurate results, the following are particularly critical:
-
Standard and Sample Preparation: Accurate serial dilutions of the standard are essential for generating a reliable standard curve. Proper sample preparation, including dilution to fall within the assay's dynamic range, is crucial.
-
Pipetting: Precise and consistent pipetting is vital for all reagent additions, especially for standards and samples, to ensure reproducibility.[1][2]
-
Washing: Thorough washing between steps is critical to remove unbound reagents and reduce background noise.[3][4] Insufficient washing is a common cause of high background.[5][6]
-
Incubation Times and Temperatures: Adhering to the recommended incubation times and temperatures is important for the binding reactions to reach equilibrium.[5][7]
-
Plate Reading: Reading the plate promptly after adding the stop solution is necessary as the color can fade.[8]
Troubleshooting Guides
Problem 1: High Background
High background is characterized by excessive color development across the plate, leading to a high optical density (OD) reading in the zero standard (B0) wells and potentially obscuring the signal from the samples.[4]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes.[1][9] Ensure complete aspiration of wash buffer from the wells after each wash.[2][10] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents.[3][7][9] Ensure the water used is of high quality.[3][8] |
| Non-specific Binding | Optimize the blocking step by increasing the incubation time or changing the blocking agent.[4][7] |
| High Concentration of Detection Reagent | Titrate the detection reagent (e.g., enzyme-conjugated antibody) to the optimal concentration.[1][7] |
| Prolonged Incubation Time | Reduce the incubation time for the substrate or other steps as recommended in the protocol.[7] |
| Cross-reactivity | Ensure the antibodies used are specific for this compound.[8][11] If samples have interfering substances, consider sample purification. |
| Re-use of Plate Sealers | Use a fresh plate sealer for each incubation step to avoid cross-contamination.[12][13] |
Problem 2: Weak or No Signal
This issue is indicated by low OD readings across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Inactive or Expired Reagents | Check the expiration dates of all kit components.[13][14] Ensure proper storage of reagents.[10][13][14] |
| Incorrect Reagent Preparation or Addition | Double-check all dilution calculations and the order of reagent addition as specified in the protocol.[2][9][10][14] |
| Insufficient Incubation Time | Ensure that incubation times are as recommended in the protocol.[1][15] |
| Improper Storage of Kit | Store the ELISA kit at the recommended temperature (typically 2-8°C).[2][10][14] |
| Presence of Inhibitors in Buffers | Avoid using buffers containing sodium azide, as it can inhibit horseradish peroxidase (HRP) activity. |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for the substrate used.[13][15] |
| Reagents Not at Room Temperature | Allow all reagents to come to room temperature (15-20 minutes) before starting the assay.[10][12][13][14] |
Problem 3: Poor Standard Curve
A poor standard curve can be characterized by a low R-squared value, poor linearity, or a flat curve, making accurate quantification impossible.
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Re-prepare the standard dilutions carefully.[1] Briefly centrifuge the standard vial before opening. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques.[1][2] Change pipette tips for each standard dilution.[2] |
| Degraded Standard | Store the standard as recommended and prepare it fresh before each assay.[1] |
| Incorrect Curve Fitting | Try different curve fitting models (e.g., four-parameter logistic fit) to analyze the data.[1] |
| Reagent Contamination | Use fresh reagents and avoid cross-contamination between wells. |
Problem 4: High Coefficient of Variation (CV) / Poor Replicates
High variability between replicate wells can compromise the reliability of the results.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique and volume for all wells.[1][2] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells.[1] |
| Plate Edge Effects | To minimize edge effects, ensure the plate is at room temperature before use and use a plate sealer during incubations to prevent evaporation.[5] Avoid stacking plates during incubation.[13] |
| Incomplete Washing | Ensure all wells are washed uniformly and completely. An automated plate washer can improve consistency. |
| Contamination Between Wells | Be careful to avoid splashing when adding reagents to the wells.[2] Use fresh pipette tips for each sample and reagent.[2] |
Experimental Protocols
Protocol: Standard Washing Procedure to Minimize Background
-
After the incubation step, aspirate the contents of the wells.
-
Add the recommended volume of wash buffer (typically 300-400 µL) to each well.
-
Allow the wash buffer to soak in the wells for at least 30 seconds.[1][2]
-
Aspirate the wash buffer from the wells.
-
Repeat steps 2-4 for the number of washes specified in the protocol (usually 3-5 times).
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[1][2][10]
Visual Guides
Caption: A diagram illustrating the sequential steps of a typical competitive ELISA protocol.
Caption: A decision tree to guide troubleshooting for common ELISA issues.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. mybiosource.com [mybiosource.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. biomatik.com [biomatik.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. arp1.com [arp1.com]
Technical Support Center: Investigating Potential Off-Target Effects of 15-KETE
Welcome to the technical support center for researchers working with 15-Keto-Eicosatetraenoic Acid (15-KETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing, executing, and interpreting experiments related to the potential off-target effects of this compound.
Note on Data Availability: While this guide provides detailed experimental protocols to characterize the off-target profile of this compound, a comprehensive search of publicly available literature did not yield specific quantitative binding or functional data (e.g., Ki, EC50, IC50 values) for this compound against a broad panel of receptors. The tables provided are templates populated with hypothetical data for illustrative purposes. Researchers are encouraged to use the outlined protocols to generate their own specific data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target effects of this compound?
A1: this compound is primarily known to interact with several signaling pathways. Its effects can be complex and cell-type dependent. Key identified interactions include:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: this compound has been identified as an agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism. This interaction has been noted in the context of promoting fungal growth during infection by modulating the host's immune response.[1][2]
-
Activation of the ERK1/2 Signaling Pathway: this compound can activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. This has been observed to promote the proliferation and migration of endothelial cells, particularly under hypoxic conditions.[3]
-
Protease-Activated Receptor 2 (PAR-2) Involvement: The proliferative effects of this compound on pulmonary arterial smooth muscle cells have been shown to be dependent on PAR-2. The ERK1/2 pathway is thought to be an upstream regulator of PAR-2 expression in this context.[4]
Q2: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
A2: A multi-step approach is recommended to investigate a suspected off-target effect:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this (see Experimental Protocol 2).
-
Use a Structurally Unrelated Agonist/Antagonist: If possible, use another known ligand for the intended target that is structurally different from this compound. If this compound does not produce the same unexpected phenotype, it strengthens the possibility of a this compound-specific off-target effect.
-
Genetic Knockdown/Knockout: Employ CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended target.[5] If the unexpected phenotype persists after this compound treatment in these modified cells, it is highly likely due to an off-target interaction.
-
Broad-Spectrum Off-Target Screening: If resources permit, screen this compound against a broad panel of receptors and kinases to identify potential off-targets (see Experimental Protocol 1).
Q3: What are some common experimental issues when working with this compound and how can I troubleshoot them?
A3: Common issues with lipid mediators like this compound include solubility and stability.
-
Problem: Poor Solubility in Aqueous Media.
-
Troubleshooting: this compound is a lipophilic molecule and may have limited solubility in aqueous buffers. It is typically dissolved in an organic solvent like DMSO or ethanol first to create a stock solution.[2] When diluting into your final assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. If precipitation is observed, consider using a carrier protein like BSA, performing a kinetic solubility assay to determine the practical solubility limit in your specific medium, or exploring the use of cyclodextrins to enhance solubility.[1][3]
-
-
Problem: Compound Instability.
-
Troubleshooting: Eicosanoids can be unstable in cell culture media, being prone to oxidation or metabolic conversion.[6][7] It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock. To assess stability, you can incubate this compound in your cell culture media for the duration of your experiment, and then use LC-MS to quantify the amount of intact this compound remaining. If significant degradation occurs, you may need to perform media changes with freshly added compound during long-term experiments.[6]
-
-
Problem: Inconsistent Results.
-
Troubleshooting: Inconsistent results can arise from the issues above, or from variability in cell passage number, density, or serum concentration in the media. Always use cells within a defined passage number range, seed cells at a consistent density, and be mindful that components in serum can bind to lipid mediators, affecting their free concentration. Using serum-free or reduced-serum media, if appropriate for your cells, can mitigate this. Ensure positive and negative controls are included in every experiment to monitor assay performance.[8][9]
-
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables are templates to guide the presentation of quantitative data for this compound's on- and off-target interactions. Values are hypothetical and should be replaced with experimentally determined data.
Table 1: Receptor Binding Affinity Profile of this compound
| Target | Assay Type | Ki (nM) [± SEM] |
| PPARγ | Radioligand Binding | 150 ± 25 |
| PAR-2 | Radioligand Binding | >10,000 |
| LXRα | Radioligand Binding | 2500 ± 450 |
| FXR | Radioligand Binding | >10,000 |
| Hypothetical GPCR 1 | Radioligand Binding | 850 ± 120 |
| Hypothetical GPCR 2 | Radioligand Binding | >10,000 |
Table 2: Functional Activity of this compound on Identified Targets
| Target | Assay Type | EC50 (nM) [± SEM] | Maximum Response (% of Control) |
| PPARγ | Luciferase Reporter | 350 ± 60 | 85% |
| ERK1/2 Phosphorylation | Western Blot | 250 ± 45 | 220% |
| PAR-2 Mediated Ca2+ Flux | FLIPR Assay | >10,000 | N/A |
| Hypothetical Kinase 1 | Kinase Activity Assay | 1200 ± 200 | 60% (Inhibition) |
Experimental Protocols
Protocol 1: Broad-Spectrum Off-Target Screening (Kinase and Receptor Panels)
Objective: To identify potential off-target interactions of this compound by screening it against a large panel of kinases and G-protein coupled receptors (GPCRs). Commercial services are widely available for this type of screening.
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Submit the required volume and concentration of the stock solution to a contract research organization (CRO) that offers kinase and receptor screening services. A typical primary screen is performed at a single high concentration (e.g., 10 µM).
-
-
Kinase Panel Screening (Example: KinaseProfiler™):
-
The CRO will perform radiometric or fluorescence-based assays to measure the enzymatic activity of a panel of recombinant kinases in the presence of this compound or a vehicle control.
-
The results are typically reported as the percentage of remaining kinase activity compared to the vehicle control. A significant inhibition (e.g., >50%) flags a potential interaction.
-
-
Receptor Panel Screening (Example: GPCRProfiler®):
-
The CRO will perform radioligand binding assays.
-
Membranes from cells expressing the target GPCR are incubated with a specific radioligand and either this compound or a vehicle control.
-
The amount of radioligand binding is measured, and the results are reported as the percentage of inhibition of specific binding. A significant inhibition (e.g., >50%) indicates that this compound may be binding to the receptor.
-
-
Follow-up Dose-Response Analysis:
-
For any "hits" identified in the primary screen, perform a dose-response analysis to determine the IC50 (for inhibition) or Ki (binding affinity). This involves testing a range of this compound concentrations in the respective assays.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a specific target protein (e.g., PPARγ) within intact cells.[5]
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the target protein (e.g., PPARγ) remaining in the supernatant by Western blot or ELISA.
-
-
Data Interpretation:
-
Binding of this compound to its target protein should stabilize the protein, resulting in less denaturation and aggregation at higher temperatures.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Involving this compound
Caption: Known and potential signaling pathways modulated by this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of off-target and on-target effects resulting from liver-directed CRISPR-Cas9-mediated gene targeting with AAV vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 15-KETE Solubility for Experiments
Welcome to the technical support center for 15-keto-eicosatetraenoic acid (15-KETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
15-keto-eicosatetraenoic acid (this compound) is a metabolite of arachidonic acid. It is known to play a role in various biological processes, including cell proliferation. A primary signaling pathway activated by this compound is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][2] This pathway is a crucial regulator of cell growth, differentiation, and survival.
Q2: What are the recommended solvents for dissolving this compound?
Based on information for structurally similar compounds like 15(S)-HETE, this compound is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide. For most biological experiments, preparing a concentrated stock solution in one of these organic solvents is the recommended first step.
Q3: How do I prepare an aqueous solution of this compound for my experiments?
Directly dissolving this compound in aqueous buffers can be challenging due to its lipophilic nature. The recommended method is to first dissolve it in an organic solvent and then dilute it into the aqueous buffer of choice. To minimize the physiological effects of the organic solvent, it is advisable to evaporate the organic solvent from a small aliquot of the stock solution under a gentle stream of nitrogen gas and then reconstitute the compound in the desired aqueous buffer.
Q4: What is the expected stability of this compound in solutions?
The stability of this compound in solution depends on the solvent and storage conditions. Organic stock solutions stored at -20°C are generally stable for extended periods. However, aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment. The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes in serum.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the aqueous solution exceeds its solubility limit. | - Increase the volume of the aqueous buffer to further dilute the compound.- Add a small amount of a biocompatible surfactant to the aqueous buffer.- Re-dissolve the precipitate by gentle warming and vortexing before use. |
| Inconsistent experimental results | - Degradation of this compound in aqueous solution.- Precipitation of the compound in the stock solution over time. | - Prepare fresh aqueous solutions for each experiment.- Before use, visually inspect the stock solution for any precipitates. If present, warm the solution gently and vortex to redissolve. |
| Low or no biological activity observed | - Poor solubility leading to a lower effective concentration.- Degradation of the compound. | - Ensure complete dissolution of this compound in the organic solvent before preparing aqueous solutions.- Perform a stability test of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells. Include a vehicle control (medium with the same concentration of solvent but no this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified this compound activated ERK1/2 signaling pathway.
References
Technical Support Center: 15-KETE Quantification
Welcome to the technical support center for the quantification of 15-Keto-Eicosatetraenoic Acid (15-KETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound?
A1: The primary challenges in this compound quantification include its low endogenous concentrations in biological matrices, its susceptibility to degradation, the presence of structurally similar isomers that can interfere with accurate measurement, and the potential for matrix effects in mass spectrometry-based methods.[1][2][3] Careful sample handling, robust extraction techniques, and optimized chromatographic separation are crucial to overcome these challenges.
Q2: Which analytical method is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and reliable method for the quantification of this compound.[1][2][4] It offers high sensitivity and selectivity, allowing for accurate measurement even at low physiological concentrations. While other methods like gas chromatography-mass spectrometry (GC-MS) can be used, they often require derivatization steps which can introduce variability. Immunoassays are also available but may suffer from cross-reactivity with other eicosanoids.
Q3: What type of internal standard should be used for this compound quantification by LC-MS/MS?
A3: A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d8) is the gold standard for accurate quantification.[2][5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This effectively compensates for variations in sample processing and matrix effects, leading to more accurate and precise results.
Q4: How should I store my biological samples to ensure this compound stability?
A4: To minimize degradation, biological samples (plasma, serum, tissue homogenates) should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -80°C.[4][6][7][8][9] It is also crucial to minimize freeze-thaw cycles, as this can lead to analyte degradation.[4][6][7][8] For plasma and serum, prompt separation from blood cells is recommended to prevent enzymatic degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Poor Extraction Recovery | 1. Optimize SPE Protocol: Ensure the solid-phase extraction (SPE) cartridge is appropriate for lipid extraction and that the conditioning, loading, washing, and elution solvents are optimized. A common choice for eicosanoids is a polymeric reversed-phase sorbent.[10][11] 2. Check pH: The pH of the sample and loading buffer can significantly impact the retention of this compound on the SPE sorbent. Ensure the pH is optimized for your specific protocol. 3. Internal Standard Behavior: If the internal standard signal is also low, it may indicate a systemic issue with the extraction process. If only the analyte signal is low, there may be an issue with the analyte's stability or its interaction with the matrix. |
| Analyte Degradation | 1. Sample Handling: Ensure samples are kept on ice during processing and that exposure to room temperature is minimized.[9] 2. Storage Conditions: Verify that samples have been consistently stored at -80°C and have not undergone multiple freeze-thaw cycles.[4][6][7][8] 3. Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes and extraction solvents to prevent oxidative degradation. |
| Mass Spectrometer Sensitivity | 1. Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. 2. Source Conditions: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature, for this compound. 3. MRM Transitions: Verify that the correct multiple reaction monitoring (MRM) transitions for this compound and its internal standard are being used and that the collision energies are optimized for maximum signal. |
High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Automate When Possible: Use automated liquid handlers for precise and consistent pipetting. 2. Standardize Procedures: Ensure all samples, calibrators, and quality controls (QCs) are treated identically throughout the extraction process. 3. Internal Standard Addition: Add the internal standard to all samples at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5] |
| Matrix Effects | 1. Evaluate Matrix Effects: Perform post-extraction spike experiments to determine if ion suppression or enhancement is occurring.[2][3][12] 2. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[2][5] |
| LC System Issues | 1. Check for Leaks: Ensure there are no leaks in the LC system, which can cause fluctuations in flow rate and retention time. 2. Column Equilibration: Ensure the column is properly equilibrated before each injection. |
Poor Peak Shape or Chromatographic Resolution
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute Sample: Inject a more dilute sample to see if peak shape improves. 2. Check Injection Volume: Reduce the injection volume. |
| Inappropriate Mobile Phase | 1. Optimize Mobile Phase Composition: Experiment with different solvent compositions and additives (e.g., formic acid, ammonium acetate) to improve peak shape.[13] 2. Check pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If washing does not improve peak shape, the column may need to be replaced. |
| Isomeric Interference | 1. Optimize Chromatography: Use a high-resolution UPLC/UHPLC column and a shallow gradient to improve the separation of this compound from its isomers.[5][14][15] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated UPLC-MS/MS method for this compound quantification in a biological matrix like human plasma. These values can serve as a benchmark for your own method development and validation.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value/Range | Notes |
| Linearity Range | 1 - 1000 ng/mL | The range over which the assay is accurate and precise.[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision.[1] |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day.[1][5][14] |
| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days.[1][5][14] |
| Intra-day Accuracy (%RE) | 85 - 115% | The accuracy of the assay within a single day.[1][5][14] |
| Inter-day Accuracy (%RE) | 85 - 115% | The accuracy of the assay across different days.[1][5][14] |
Table 2: Sample Preparation Performance
| Parameter | Typical Value/Range | Notes |
| Extraction Recovery | > 85% | The efficiency of the extraction process in recovering the analyte from the matrix.[1] |
| Matrix Effect | 85 - 115% | The effect of matrix components on the ionization of the analyte. A value of 100% indicates no matrix effect.[2][3][12][16] |
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials:
-
Human plasma collected in K2EDTA tubes
-
This compound-d8 internal standard (IS) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)[17]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the this compound-d8 IS working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.[18]
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters for this compound Analysis
UPLC System:
-
Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm is recommended for good separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[19]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B (re-equilibration)
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: Precursor ion (m/z) 317.2 -> Product ion (m/z) 165.1
-
This compound-d8 (IS): Precursor ion (m/z) 325.2 -> Product ion (m/z) 171.1 (Note: These transitions should be optimized on your specific instrument)
-
-
Source Parameters:
-
Capillary Voltage: 2.5-3.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Simplified this compound signaling pathway.
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. researchgate.net [researchgate.net]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. researchgate.net [researchgate.net]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Column and Gradient Lengths on Peak Capacity and Peptide Identification in nanoflow LC-MS/MS of Complex Proteomic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Interpreting 15-KETE Signaling Assay Data
Welcome to the technical support center for 15-KETE signaling assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of this compound signaling assay data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary signaling pathway?
15-keto-eicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] In various cell types, particularly in the context of hypoxia, this compound has been shown to promote cellular proliferation and migration. This is primarily achieved through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which is a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]
Q2: What are the common assays used to measure this compound signaling?
The two most common types of assays to investigate this compound signaling are:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the amount of this compound in biological samples such as cell culture supernatants or plasma. It is a highly sensitive method for detecting small molecules.
-
Western Blotting for Phospho-ERK1/2: To assess the downstream signaling effects of this compound, researchers often measure the phosphorylation of ERK1/2. An increase in phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 indicates activation of the signaling pathway.
I. Competitive ELISA for this compound Quantification
Competitive ELISAs are a common method for quantifying small molecules like this compound. In this format, this compound in the sample competes with a labeled (e.g., HRP-conjugated) this compound for binding to a limited number of anti-15-KETE antibodies coated on a microplate. The resulting signal is inversely proportional to the amount of this compound in the sample.
Experimental Protocol: this compound Competitive ELISA
This protocol is a generalized procedure and should be adapted based on the specific instructions of the commercial ELISA kit being used.
Materials:
-
96-well microplate coated with anti-15-KETE antibody
-
This compound standard
-
Biological samples
-
This compound-HRP conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 1N HCl or 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit's instructions. It is recommended to run all standards and samples in duplicate or triplicate.[3][4]
-
Sample and Standard Incubation: In a separate plate or tubes, pre-incubate your samples and standards with the this compound-HRP conjugate for the time specified in the protocol. This allows the competition for antibody binding to occur.
-
Transfer to Coated Plate: Transfer 100 µL of the sample/standard-conjugate mixture to the appropriate wells of the antibody-coated plate.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature, or as recommended by the manufacturer.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Troubleshooting Guide: this compound Competitive ELISA
Problem: High Background
High background can obscure the signal from your samples and lead to inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Contaminated reagents or buffers | Prepare fresh buffers and ensure all reagents are within their expiration date. Use high-purity water.[5] |
| Non-specific binding of the HRP-conjugate | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| High concentration of detection antibody | Titrate the detection antibody to its optimal concentration as recommended by the manufacturer or through experimentation. |
| Cross-reactivity with other molecules in the sample | Consider sample purification steps, such as solid-phase extraction, to remove interfering substances.[2] |
Problem: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
| Potential Cause | Recommended Solution |
| Improper standard preparation | Ensure accurate serial dilutions of the standard. Briefly centrifuge the standard vial before reconstitution.[4] |
| Degraded standard | Store standards as recommended and prepare fresh for each assay. Avoid repeated freeze-thaw cycles. |
| Inappropriate curve fitting model | Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit, which is generally recommended for competitive ELISAs.[1][4] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Ensure there are no air bubbles when dispensing liquids.[4] |
Data Presentation: Example this compound Competitive ELISA Data
| Standard Concentration (pg/mL) | Average OD (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 10 | 1.628 | 88% |
| 50 | 1.295 | 70% |
| 100 | 0.925 | 50% |
| 500 | 0.370 | 20% |
| 1000 | 0.185 | 10% |
| Blank | 0.050 | - |
B0 represents the maximum binding (zero standard).
Visualization: Competitive ELISA Workflow
Caption: Workflow for a this compound competitive ELISA.
II. Western Blot for Phospho-ERK1/2
Western blotting is a widely used technique to detect and quantify the phosphorylation status of ERK1/2, providing a measure of the activation of the this compound signaling pathway.
Experimental Protocol: Western Blot for Phospho-ERK1/2
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before treating with different concentrations of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Troubleshooting Guide: Phospho-ERK1/2 Western Blot
Problem: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient phosphorylation | Optimize the stimulation time and concentration of this compound. Perform a time-course experiment to determine the peak phosphorylation time.[7] |
| Dephosphorylation of the target protein | Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice.[6][8] |
| Low protein loading | Increase the amount of protein loaded onto the gel, especially for low-abundance phosphoproteins.[7] |
| Inefficient antibody binding | Ensure the primary antibody is specific for the phosphorylated form of the protein. Optimize antibody dilution and incubation time. |
Problem: High Background
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Optimize the blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., 5% BSA). |
| High antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[8] |
| Use of phosphate-based buffers | Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) as the phosphate ions can interfere with phospho-specific antibodies.[6][7] |
Data Presentation: Example Phospho-ERK1/2 Western Blot Data
| Treatment | This compound Conc. (nM) | Time (min) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) | Fold Change (p-ERK/Total ERK) |
| Vehicle Control | 0 | 15 | 0.25 | 1.00 | 1.0 |
| This compound | 10 | 15 | 0.75 | 1.02 | 2.9 |
| This compound | 100 | 5 | 1.20 | 0.98 | 4.9 |
| This compound | 100 | 15 | 1.80 | 1.01 | 7.1 |
| This compound | 100 | 30 | 0.95 | 0.99 | 3.8 |
Visualization: this compound Signaling Pathway and Western Blot Workflow
References
- 1. eaglebio.com [eaglebio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Minimizing Variability in 15-KETE Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 15-keto-eicosatetraenoic acid (15-KETE).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound sample preparation, storage, and analysis.
Sample Handling and Storage
Question: My this compound measurements are inconsistent across samples collected at different times. What could be the cause?
Answer: Inconsistent sample handling and storage is a primary source of variability. This compound, like other eicosanoids, is susceptible to degradation. Key factors to control include:
-
Temperature: Samples should be processed immediately upon collection. If immediate analysis is not possible, they should be snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Oxidation: The presence of oxygen can lead to the degradation of this compound. It is crucial to add an antioxidant to your samples immediately after collection. A common choice is butylated hydroxytoluene (BHT).
-
Light Exposure: Protect samples from light, as it can contribute to the degradation of eicosanoids. Use amber vials or wrap tubes in foil.
Question: What is the best way to collect and process biological fluids (plasma, serum, cell culture media) for this compound analysis?
Answer: A standardized protocol is essential. Here is a general guideline:
-
Collection: For blood samples, use tubes containing an anticoagulant such as EDTA.
-
Immediate Processing: Centrifuge the samples as soon as possible to separate plasma or serum. For cell culture, collect the media and centrifuge to remove cellular debris.
-
Antioxidant Addition: Immediately add an antioxidant solution (e.g., BHT in methanol) to the collected supernatant.
-
Storage: If not proceeding directly to extraction, snap-freeze the aliquots in liquid nitrogen and store them at -80°C.
Sample Extraction (Solid-Phase Extraction - SPE)
Question: I am experiencing low recovery of this compound after solid-phase extraction. What are the common causes?
Answer: Low recovery during SPE can be due to several factors. Here is a troubleshooting guide for a typical C18 SPE protocol:
| Potential Cause | Troubleshooting Step |
| Improper Cartridge Conditioning | Ensure the C18 cartridge is adequately conditioned, typically with methanol followed by water. This solvates the stationary phase and is critical for analyte retention. Do not let the cartridge dry out between steps. |
| Incorrect Sample pH | The pH of the sample should be adjusted to be acidic (around pH 3) before loading onto the C18 cartridge. This ensures that the carboxylic acid group of this compound is protonated, increasing its retention on the non-polar C18 phase. |
| Sample Loading Flow Rate Too High | Loading the sample too quickly can prevent efficient binding of this compound to the sorbent. A slow, steady flow rate (e.g., 1 drop per second) is recommended. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interfering polar compounds but weak enough to not elute this compound. A common choice is water or a low percentage of methanol in water. |
| Inefficient Elution | The elution solvent may not be strong enough to release this compound from the sorbent. Ensure you are using a sufficiently non-polar solvent like methanol, acetonitrile, or ethyl acetate. Eluting with two smaller volumes can be more effective than one large volume. |
Quantification: ELISA
Question: My this compound ELISA results have high coefficients of variation (CVs) between replicates. What are the likely reasons?
Answer: High CVs in ELISA are often due to technical errors in the assay procedure. An acceptable intra-assay CV is generally below 10-15%.[1][2][3][4] Here are common causes and solutions:
| Potential Cause | Solution |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use fresh tips for each standard, sample, and reagent. When adding solutions to wells, avoid touching the sides of the wells. |
| Inadequate Washing | Insufficient washing can leave behind unbound reagents, leading to high background and variability. Ensure all wells are filled and emptied completely during each wash step. An automated plate washer can improve consistency. |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same amount of time. Stagger the addition of reagents if you have a large number of plates to process. |
| Temperature Gradients | "Edge effects" can occur if there are temperature differences across the plate. Ensure plates are incubated in a stable temperature environment and away from drafts. Allow all reagents to come to room temperature before use. |
| Bubbles in Wells | Bubbles can interfere with the optical reading. Inspect the plate before reading and remove any bubbles. |
Question: I am concerned about the specificity of my this compound ELISA. How can I check for cross-reactivity?
Answer: Cross-reactivity with structurally similar eicosanoids is a potential issue with immunoassays.
-
Check the Kit Insert: The manufacturer's data sheet should provide information on the cross-reactivity of the antibody with other related compounds.
-
Inhibition Assays: You can perform your own cross-reactivity tests by spiking known concentrations of potentially interfering compounds into your samples and observing their effect on the signal.[5][6][7]
Quantification: LC-MS/MS
Question: I am observing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS and can significantly impact accuracy and precision.[8][9][10] Here are some strategies to address them:
| Strategy | Description |
| Improve Sample Cleanup | A more rigorous solid-phase extraction (SPE) protocol can help remove interfering matrix components before they enter the mass spectrometer. |
| Optimize Chromatography | Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components can reduce ion suppression or enhancement. |
| Use a Stable Isotope-Labeled Internal Standard | A stable isotope-labeled internal standard (e.g., d8-15-KETE) is the most effective way to compensate for matrix effects. It co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction. |
| Dilute the Sample | If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
Quantitative Data on Assay Variability
The precision of an analytical method is typically assessed by its coefficient of variation (CV), with lower percentages indicating higher precision. While specific validation data for every commercial this compound kit is proprietary, the following tables provide representative intra- and inter-assay precision data for eicosanoid and other relevant ELISA kits and LC-MS/MS assays, which can serve as a benchmark for acceptable performance.
Table 1: Representative Intra-Assay Precision Data
| Analyte/Method | Sample | Mean Concentration | Standard Deviation | CV (%) |
| ELISA | ||||
| IL-15 (Human)[11] | 1 | 745 pg/mL | 26.51 | 3.6 |
| IL-15 (Human)[11] | 2 | 156.1 pg/mL | 6.02 | 3.9 |
| IL-15 (Human)[11] | 3 | 455 pg/mL | 24.25 | 5.3 |
| LC-MS/MS | ||||
| Compound K (Human Plasma)[12] | LLOQ (1 ng/mL) | - | - | 8.30 |
| Compound K (Human Plasma)[12] | Low QC | - | - | 1.17 |
| Compound K (Human Plasma)[12] | Mid QC | - | - | 2.50 |
| Compound K (Human Plasma)[12] | High QC | - | - | 3.80 |
Table 2: Representative Inter-Assay Precision Data
| Analyte/Method | Sample | Mean Concentration | Standard Deviation | CV (%) |
| ELISA | ||||
| IL-15 (Bovine)[2] | Low | - | - | <10 |
| IL-15 (Bovine)[2] | Medium | - | - | <10 |
| IL-15 (Bovine)[2] | High | - | - | <10 |
| LC-MS/MS | ||||
| Compound K (Human Plasma)[12] | LLOQ (1 ng/mL) | - | - | 9.14 |
| Compound K (Human Plasma)[12] | Low QC | - | - | 1.16 |
| Compound K (Human Plasma)[12] | Mid QC | - | - | 5.40 |
| Compound K (Human Plasma)[12] | High QC | - | - | 6.40 |
Note: Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable for immunoassays.[9] For LC-MS/MS, similar or stricter criteria are often applied.[13]
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Cell Culture Media
This protocol is a general guideline for extracting this compound from cell culture media using a C18 SPE cartridge. Optimization may be required for specific media compositions.
-
Sample Preparation:
-
Collect cell culture medium and centrifuge to remove cells and debris.
-
To the supernatant, add an antioxidant (e.g., BHT to a final concentration of 0.005%).
-
Acidify the sample to pH 3.0-3.5 with a dilute acid (e.g., 1M HCl or formic acid). This is crucial for retaining this compound on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the C18 cartridge.
-
Pass 1-2 column volumes of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Slowly load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water to remove polar impurities.
-
A second wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 column volumes of an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis or the appropriate buffer for ELISA.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been shown to exert its effects through the activation of Protease-Activated Receptor 2 (PAR2), which in turn can activate the ERK1/2 signaling cascade.[14] This pathway is involved in cellular processes such as proliferation.
Caption: this compound signaling through PAR2 and the ERK1/2 pathway.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Caption: General experimental workflow for this compound analysis.
References
- 1. cusabio.com [cusabio.com]
- 2. Bovine IL-15(Interleukin-15) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. ImmunoClone - ImmunoClone - Elisa Kit,Elisa kits immunoassay kit, standard material production,Research reagent Sandwich [immunoclone.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An alternative inhibition method for determining cross-reactive allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15-KETE Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-keto-6Z,8Z,11Z,13E-eicosatetraenoic acid (15-KETE). The following information is designed to help optimize this compound dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve, and why is it crucial for my this compound experiments?
A dose-response curve is a graph that visualizes the relationship between the concentration of a compound (the dose) and its biological effect (the response).[1][2] This is a fundamental tool in pharmacology to determine a compound's potency, often expressed as the half-maximal effective concentration (EC50), which is the concentration at which the compound elicits 50% of its maximal effect. For this compound, generating a precise dose-response curve is essential for understanding its biological activity, determining optimal concentrations for in vitro studies, and comparing its potency with other compounds.
Q2: Through which signaling pathways does this compound exert its effects?
Current research indicates that this compound can activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3][4] This pathway is a key regulator of cellular processes like proliferation and migration. Additionally, as an eicosanoid, this compound is suggested to be an agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[5][6] The activation of PPARγ by ligands can modulate the expression of a wide array of genes.
Q3: I am not observing a clear sigmoidal shape in my dose-response curve. What could be the issue?
An atypical dose-response curve (e.g., flat, irregular, or U-shaped) can arise from several factors:
-
Incorrect Concentration Range: The concentrations tested may be entirely on the plateau (too high) or baseline (too low) of the curve. A wide, logarithmic range of concentrations should be tested initially to identify the active range.[7]
-
Compound Solubility: this compound, like other lipids, may have limited solubility in aqueous media. If it precipitates at higher concentrations, the effective dose will be lower than the nominal concentration. Ensure proper dissolution, potentially using a suitable solvent like DMSO at a low final concentration.
-
Cell Health and Density: Only healthy, viable cells should be used in assays.[8] Over-confluent or unhealthy cells will not respond consistently. Furthermore, inconsistent cell seeding density across wells is a common source of variability.[7]
-
Incubation Time: The selected incubation time may be too short for the biological response to develop or so long that secondary effects or cytotoxicity occur. Time-course experiments are recommended during assay optimization.
-
Assay Interference: The compound itself might interfere with the assay's detection system (e.g., quenching fluorescence or inhibiting a reporter enzyme). Running compound-only controls (no cells) can help identify such issues.
Q4: How do I select an appropriate starting concentration range for my this compound experiment?
For novel or less-characterized compounds like this compound, it is advisable to start with a broad concentration range. A preliminary experiment using serial dilutions over several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁵ M) is recommended to identify a narrower, effective range for subsequent, more detailed experiments.[7] For context, other related PPARγ agonists, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), have been shown to be active in the nanomolar to low micromolar range.
Data Presentation
While specific EC50 values for this compound are not widely published, the table below presents data for well-characterized synthetic and endogenous PPARγ agonists to provide a reference for expected potency. Researchers should experimentally determine the precise EC50 for this compound in their specific assay system.
| Compound | Receptor Target | Reported EC50 | Cell Type/Assay |
| Rosiglitazone | PPARγ | ~225 nM | Human PPARγ Reporter Assay |
| Pioglitazone | PPARγ | ~500 nM - 1 µM | Varies |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | PPARγ | ~2 µM | Varies |
| This compound (Hypothetical) | PPARγ / ERK1/2 | To be determined experimentally | User-defined cell system |
Note: EC50 values are highly dependent on the specific experimental conditions, including cell type, reporter system, and incubation time.
Experimental Protocols
Protocol: Generating a this compound Dose-Response Curve using a PPARγ Reporter Assay
This protocol outlines a typical workflow for assessing this compound's agonistic activity on PPARγ using a commercially available luciferase reporter cell line.
1. Materials:
-
HEK293T or other suitable cells stably expressing a PPARγ-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Rosiglitazone, 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, clear-bottom 96-well assay plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
2. Cell Preparation and Seeding:
-
Culture the PPARγ reporter cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and show high viability.
-
Trypsinize and resuspend the cells in fresh medium to achieve a concentration that will result in 80-90% confluency at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
3. Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound. For a starting experiment, an 8-point curve ranging from 10 µM down to 1 pM (using 1:10 dilutions) is a reasonable choice. Also prepare dilutions for the positive control (e.g., Rosiglitazone).
-
The final DMSO concentration in all wells should be kept constant and low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Carefully remove the culture medium from the cells and replace it with 100 µL of medium containing the appropriate concentration of this compound, positive control, or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.
4. Luciferase Assay and Data Analysis:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Following the manufacturer's protocol, add the firefly luciferase substrate to all wells and measure the luminescence.
-
Subsequently, add the stop reagent and Renilla luciferase substrate, and measure the Renilla luminescence.
-
Normalize the fire-fly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and determine the EC50 value.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors during compound addition or reagent dispensing; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No response at any this compound concentration | Compound is inactive in the chosen cell system; Concentration range is too low; Assay is not sensitive enough; Degradation of this compound. | Verify activity with a positive control. Perform a wider range-finding study (e.g., up to 50 µM). Optimize assay parameters (e.g., incubation time, cell density). Prepare fresh this compound dilutions for each experiment. |
| High background signal in vehicle control wells | Basal activity of the signaling pathway; Autofluorescence/luminescence of the compound. | Ensure the reporter system has a low basal signal. Test the compound in a cell-free system to check for direct interference with the assay reagents. |
| "U-shaped" or Hormetic Dose-Response Curve | Compound may have dual effects (stimulatory at low doses, inhibitory at high doses); Cytotoxicity at high concentrations. | This can be a valid biological response. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish a true hormetic effect from cytotoxicity. |
Mandatory Visualizations
References
- 1. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 2. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
15-KETE vs. PGE2: A Comparative Guide to Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities and associated signaling pathways of two potent lipid mediators: 15-hydroxyeicosatetraenoic acid (15-KETE) and prostaglandin E2 (PGE2). While both are metabolites of arachidonic acid and play crucial roles in inflammation and cellular signaling, their interactions with specific receptors and the downstream consequences differ significantly. This comparison aims to provide a clear, data-driven overview to inform research and drug development efforts targeting these pathways.
Quantitative Comparison of Receptor Binding Affinity
A comprehensive understanding of the interaction between a ligand and its receptor is fundamental. The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a critical parameter. A lower value indicates a higher affinity.
Prostaglandin E2 (PGE2) Receptor Binding Affinity
PGE2 exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The binding affinities of PGE2 for these receptors have been well-characterized and are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) [nM] | G-Protein Coupling | Primary Second Messenger |
| EP1 | ~18 | Gq | ↑ Ca2+ |
| EP2 | ~38 | Gs | ↑ cAMP |
| EP3 | ~5 | Gi | ↓ cAMP |
| EP4 | ~3.1 | Gs | ↑ cAMP |
15-Keto-Eicosatetraenoic Acid (this compound) Receptor Binding Affinity
-
Protease-Activated Receptor 2 (PAR-2): Some studies indicate that this compound can activate PAR-2, leading to downstream signaling events. However, direct binding assays to determine the affinity (Kd or Ki) of this compound for PAR-2 have not been extensively reported.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15-oxo-ETE and its analogs have been shown to act as agonists for PPARγ, a nuclear receptor that regulates gene expression. The direct binding affinity of this compound to PPARγ has not been definitively quantified.
Due to the lack of available quantitative data for this compound receptor binding, a direct comparison of binding affinities with PGE2 is not currently feasible. Further research is required to elucidate the specific receptors for this compound and to quantify their binding interactions.
Experimental Protocols
The determination of ligand-receptor binding affinities is crucial for drug discovery and pharmacological studies. Below are detailed methodologies for assessing the binding of PGE2 and potential approaches for this compound.
Experimental Protocol: Competitive Radioligand Binding Assay for PGE2
This protocol describes a standard method for determining the binding affinity of unlabeled ligands, such as PGE2, to its receptors (EP1-EP4) expressed in cell membranes.
1. Membrane Preparation:
- Culture cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK293 cells).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add the following components in order:
- Assay buffer.
- A fixed concentration of a radiolabeled PGE2 analog (e.g., [3H]PGE2). The concentration used is typically near the Kd of the radioligand for the receptor.
- Increasing concentrations of the unlabeled competitor ligand (PGE2 or other test compounds).
- The prepared cell membranes.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
- Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand will be trapped on the filter.
- Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
A Comparative Guide to the Signaling of 15-KETE and PGE2 for Researchers
An In-depth Analysis of Two Eicosanoid Signaling Pathways in Drug Development
Prostaglandin E2 (PGE2) is a well-characterized lipid mediator involved in a wide array of physiological and pathological processes, from inflammation and pain to cancer progression. Its metabolite, 15-keto-prostaglandin E2 (15-KETE), traditionally considered an inactive byproduct, is now emerging as a bioactive lipid with its own distinct signaling properties. This guide provides a comprehensive comparison of the signaling pathways of this compound and PGE2, offering researchers, scientists, and drug development professionals a detailed, data-driven resource to inform their work.
At a Glance: Key Differences in Signaling
| Feature | This compound | PGE2 |
| Primary Receptors | EP2, EP4 (Biased/Partial Agonist), PAR-2 | EP1, EP2, EP3, EP4 |
| Second Messengers | cAMP, ERK1/2 | cAMP, Ca2+, IP3 |
| Primary Signaling Outcomes | Modulation of inflammation, cell proliferation | Pro- and anti-inflammatory responses, pain, fever, etc. |
Receptor Binding Affinities: A Quantitative Comparison
The affinity of a ligand for its receptor is a critical determinant of its biological activity. While PGE2 binds with high affinity to all four of its E-Prostanoid (EP) receptors, this compound exhibits a more nuanced interaction, primarily acting as a biased or partial agonist at the EP2 and EP4 subtypes.
| Ligand | Receptor | Binding Affinity (Ki/Kd) |
| PGE2 | EP1 | ~20-25 nM[1] |
| EP2 | ~13 nM[2] | |
| EP3 | ~0.3 nM[3] | |
| EP4 | High affinity[4] | |
| This compound | EP1 | Data not available |
| EP2 | IC50 ~ 0.117 µM[5] | |
| EP3 | Data not available | |
| EP4 | IC50 ~ 2.82 µM[5] |
Note: The IC50 values for this compound represent the concentration required to displace 50% of a radiolabeled ligand, indicating a lower affinity compared to PGE2.
Signaling Pathways: A Divergence in Downstream Effects
The binding of this compound and PGE2 to their respective receptors initiates distinct downstream signaling cascades, leading to a variety of cellular responses.
PGE2 Signaling: A Four-Pronged Approach
PGE2 exerts its diverse effects through four G-protein coupled receptors (GPCRs) designated EP1 through EP4.[1][6]
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]i) via the phospholipase C (PLC) and inositol trisphosphate (IP3) pathway.[1]
-
EP2: Coupled to Gs, it stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels.[2][6]
-
EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, resulting in a decrease in cAMP. Some isoforms can also couple to Gq and G12/13.[7]
-
EP4: Similar to EP2, it is coupled to Gs and increases cAMP levels.[6][8]
This compound Signaling: A More Targeted and Modulatory Role
This compound's signaling is more complex and appears to be context-dependent. It primarily functions as a biased or partial agonist at EP2 and EP4 receptors, but also engages other signaling pathways.[9][10]
-
EP2/EP4 Receptor Activation: this compound can bind to and activate EP2 and EP4 receptors, leading to an increase in cAMP and subsequent activation of downstream effectors like ERK1/2. However, its potency and efficacy are generally lower than that of PGE2.[9][11]
-
Protease-Activated Receptor 2 (PAR-2) Pathway: In certain cell types, such as pulmonary arterial smooth muscle cells, this compound has been shown to stimulate cell proliferation through a PAR-2-dependent mechanism that involves ERK1/2 signaling.[12]
-
STAT3 Signaling: There is evidence to suggest that this compound can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This interaction appears to be crucial for its anti-cancer effects.[13][14]
Downstream Second Messenger Activation: A Comparative Analysis
The activation of different G-proteins by this compound and PGE2 leads to the production of distinct second messengers, which in turn dictate the ultimate cellular response.
| Ligand | Receptor | Primary Second Messenger | Downstream Effect |
| PGE2 | EP1 | Ca2+, IP3 | Smooth muscle contraction, neurotransmission |
| EP2 | cAMP | Vasodilation, inflammation, immune modulation[6][8] | |
| EP3 | cAMP (inhibition) | Smooth muscle contraction, inhibition of neurotransmitter release | |
| EP4 | cAMP | Inflammation, bone remodeling, immune modulation[6][8] | |
| This compound | EP2/EP4 | cAMP, ERK1/2 | Cell proliferation, modulation of inflammation[9] |
| PAR-2 | ERK1/2 | Cell proliferation[12] | |
| (Intracellular) | (STAT3 inhibition) | Anti-proliferative, pro-apoptotic[13] |
Experimental Protocols: Key Methodologies
Reproducible and rigorous experimental design is paramount in elucidating signaling pathways. Below are outlines of key protocols used to characterize the signaling of this compound and PGE2.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor ligand (PGE2 or this compound).
-
Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
cAMP Measurement Assay
This assay quantifies the intracellular levels of cyclic AMP, a key second messenger for Gs and Gi-coupled receptors.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the EP receptor of interest in a multi-well plate.
-
Stimulation: Treat the cells with different concentrations of this compound or PGE2 for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., ELISA or HTRF-based) to quantify the amount of cAMP in the cell lysates. These assays typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: Construct dose-response curves by plotting the cAMP concentration against the ligand concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of intracellular free calcium, a hallmark of Gq-coupled receptor activation.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 15-PGDH/15-KETE plays a role in hypoxia-induced pulmonary vascular remodeling through ERK1/2-dependent PAR-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactive Lipids: 15-KETE and 15-keto-PGF2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two bioactive lipid metabolites: 15-keto-eicosatetraenoic acid (15-KETE) and 15-keto-prostaglandin F2α (15-keto-PGF2α). While both are products of enzymatic oxidation, their known biological activities and signaling pathways diverge significantly, presenting distinct profiles for therapeutic consideration. This document summarizes their known effects, presents available quantitative data, and provides detailed experimental protocols for the key assays cited.
Summary of Biological Activities
| Feature | This compound (15-keto-eicosatetraenoic acid) | 15-keto-PGF2α (15-keto-prostaglandin F2α) |
| Primary Source | Metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] | Metabolite of Prostaglandin F2α (PGF2α) via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] |
| Known Receptors | Protease-Activated Receptor 2 (PAR-2).[1] | Prostaglandin F Receptor (FP Receptor).[4] |
| Primary Signaling Pathway | Activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][4] | Primarily acts as a less potent agonist at the FP receptor compared to PGF2α.[4] |
| Key Biological Effects | - Promotes proliferation of pulmonary artery endothelial and smooth muscle cells.[1][4]- Implicated in hypoxia-induced pulmonary vascular remodeling.[1][4] | - Significantly less active than PGF2α in reducing intraocular pressure.[2]- Functions as a pheromone in some fish species.[2] |
Quantitative Comparison of Biological Activity
Direct comparative studies on the potency of this compound and 15-keto-PGF2α are limited. The following table presents available quantitative data for each compound and its primary biological target.
| Compound | Biological Target/Assay | Quantitative Data | Reference |
| This compound | Promotion of pulmonary artery smooth muscle cell proliferation | Data on specific EC50 values for this compound are not readily available in the reviewed literature. However, its activity is linked to the activation of the ERK1/2 pathway and PAR-2.[1] | [1] |
| 15-keto-PGF2α | Affinity for PGF2α Receptors (Bovine Corpus Luteum) | ~100-fold lower affinity compared to PGF2α.[4] | [4] |
| 15-keto-PGF2α | Reduction of Intraocular Pressure (Rabbit) | 10-fold less active than PGF2α.[2] | [2] |
Signaling Pathways
The signaling pathways initiated by this compound and 15-keto-PGF2α are distinct, reflecting their interaction with different receptor systems.
This compound Signaling Pathway
This compound has been shown to exert its proliferative effects through the activation of the ERK1/2 signaling cascade, with evidence also pointing to the involvement of PAR-2.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Validating 15-KETE as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15-keto-eicosatetraenoic acid (15-KETE) as a therapeutic target against other established targets in inflammation and cancer. Experimental data is presented to offer an objective analysis for researchers and professionals in drug development.
Executive Summary
This compound, a metabolite produced by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has emerged as a key signaling molecule in pathological processes, particularly in hypoxia-induced pulmonary hypertension and potentially other inflammatory and proliferative diseases. Its mechanism of action involves the activation of the ERK1/2 and PAR-2 signaling pathways. This guide compares the therapeutic potential of targeting the this compound pathway with established strategies targeting NF-κB, JAK/STAT, and IRAK4.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the in vitro potency of inhibitors for 15-PGDH (which synthesizes this compound) and key alternative therapeutic targets. This data provides a quantitative basis for comparing their potential efficacy.
| Target | Inhibitor | Disease/Model | IC50 / Ki | Citation |
| 15-PGDH | SW033291 | In vitro enzyme assay | Ki = 0.1 nM | [1][2][3] |
| 15-PGDH | Unnamed Compound | Recombinant human 15-PGDH | IC50 < 3 nM | [4] |
| ERK1/2 | AZD0364 | Cellular assay | IC50 = 6 nM | [5] |
| ERK1/2 | Ulixertinib (BVD-523) | In vitro enzyme assay | Ki = 0.3 nM (ERK1), 0.04 nM (ERK2) | [6] |
| NF-κB | TPCA-1 | Head and Neck Squamous Cell Carcinoma | IC50 = 5.3 - 24.2 µM | [7] |
| JAK/STAT | Tofacitinib | In vitro enzyme assay (JAK3) | IC50 = 1 nM | [8] |
| IRAK4 | Unnamed Compounds | In vitro enzyme assay | Single-digit nanomolar potency | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process of target validation, the following diagrams are provided.
Caption: this compound signaling via ERK1/2 and PAR-2.
Caption: A typical workflow for validating a therapeutic target.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the validation of the this compound pathway.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine the activation state of the ERK1/2 signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound of interest (e.g., this compound or an inhibitor).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[10]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[3][11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[3]
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.[1][2][4]
-
Cell Labeling:
-
Culture cells in a multi-well plate and treat with the desired compounds.
-
Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.[1]
-
-
Fixation and Permeabilization:
-
DNA Denaturation:
-
Treat the cells with hydrochloric acid (HCl) to denature the DNA and expose the incorporated BrdU.[1]
-
-
Immunodetection:
-
Analysis:
-
Quantify the fluorescent signal using a microplate reader, fluorescence microscope, or flow cytometer.[2]
-
Hypoxia-Induced Pulmonary Hypertension (PH) Animal Model
This in vivo model is used to evaluate the efficacy of potential therapeutics for PH.
-
Induction of PH:
-
House mice in a hypoxic chamber with an oxygen concentration of approximately 10% for a period of 3-4 weeks.
-
For a more severe model, a weekly subcutaneous injection of the VEGF receptor antagonist SU5416 can be administered in conjunction with hypoxia.
-
-
Treatment:
-
Administer the test compound (e.g., a 15-PGDH inhibitor) to a cohort of animals during the hypoxia exposure period.
-
-
Assessment of PH:
-
Hemodynamic Measurements: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Assess the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
-
Histological Analysis: Examine pulmonary artery remodeling and muscularization through histological staining of lung tissue sections.
-
Tumor Xenograft Model
This model is a standard for in vivo evaluation of anti-cancer drug efficacy.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume.
-
Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer the test compound according to the desired dosing schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, excise the tumors and weigh them.
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
The validation of this compound as a therapeutic target is supported by its role in key pathological signaling pathways. The development of potent and selective inhibitors of 15-PGDH, the enzyme responsible for this compound synthesis, offers a promising therapeutic strategy. As demonstrated by the provided data, these inhibitors exhibit high potency, comparable to or exceeding that of inhibitors for other established targets in inflammation and cancer. The experimental protocols outlined in this guide provide a framework for further investigation and validation of this compound-pathway-targeted therapies. Continued research in this area, utilizing the described methodologies, will be crucial in translating these preclinical findings into effective clinical treatments.
References
- 1. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Key & Peele - Wikipedia [en.wikipedia.org]
- 7. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. WO2007082178A2 - Prostaglandin reductase inhibitors - Google Patents [patents.google.com]
- 10. 15,15-Ketals of natural prostaglandins and prostaglandin analogues. Synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Israel Keyes - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Reactivity in 15-KETE Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of eicosanoids, the accurate quantification of 15-keto-eicosatetraenoic acid (15-KETE) is paramount. As a key metabolite in inflammatory and cell signaling pathways, precise measurement is critical. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, a significant challenge in immunoassay technology is the potential for cross-reactivity, where antibodies designed to detect a specific analyte, in this case, this compound, may also bind to other structurally similar molecules. This guide provides a comparative overview of cross-reactivity in immunoassays relevant to this compound, supported by experimental data and detailed protocols.
Understanding the this compound Signaling Pathway
This compound is a product of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mediated oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE). It has been implicated in the regulation of cellular proliferation and signaling, primarily through the activation of the Extracellular signal-regulated kinase (ERK) pathway. Understanding this pathway is crucial for contextualizing the importance of specific this compound measurement.
Caption: Figure 1: Simplified this compound Biosynthesis and Signaling Pathway.
Immunoassay Specificity: A Comparative Analysis
While a commercially available ELISA kit specifically for this compound is not readily found, a close structural analog, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has a well-characterized immunoassay. The cross-reactivity of this assay provides valuable insight into the potential for interference from other eicosanoids when measuring metabolites in this pathway.
Below is a comparison of the cross-reactivity profiles of a commercially available 15(S)-HETE ELISA kit. This data is crucial for interpreting results and understanding the specificity of the assay.
Table 1: Cross-Reactivity of a Commercial 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100 |
| 15(S)-HETrE | 3.03 |
| 5(S),15(S)-DiHETE | 2.87 |
| 15(S)-HEPE | 0.93 |
| 8(S),15(S)-DiHETE | 0.35 |
| (±)15-HEPE | 0.21 |
| 15(R)-HETE | 0.08 |
| 12(S)-HETE | 0.04 |
| 14,15-DiHETrE | 0.03 |
| 13(S)-HODE | 0.02 |
| (±)14,15-EpETrE | <0.01 |
| 5(R)-HETE | <0.01 |
| 5(S)-HETE | <0.01 |
| 12(R)-HETE | <0.01 |
| 20-HETE | <0.01 |
| 9(S)-HODE | <0.01 |
| 13(R)-HODE | <0.01 |
| Leukotriene B4 | <0.01 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| 6-keto Prostaglandin F1α | <0.01 |
| Prostaglandin F2α | <0.01 |
| Thromboxane B2 | <0.01 |
| Arachidonic Acid | 0.17 |
Data sourced from the manual of the Cayman Chemical 15(S)-HETE ELISA Kit.
Analysis: The data demonstrates high specificity of the antibody for 15(S)-HETE. Structurally similar compounds, such as other HETE isomers and related metabolites, show significantly lower cross-reactivity. This is a critical consideration for researchers studying the specific biological roles of 15(S)-HETE and, by extension, would be for a this compound-specific assay. The minimal cross-reactivity with prostaglandins and leukotrienes further underscores the assay's specificity.
Experimental Protocol: Competitive ELISA
The most common format for quantifying small molecules like this compound is a competitive ELISA. In this assay, free this compound in the sample competes with a fixed amount of labeled this compound (tracer) for binding to a limited number of antibody-binding sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Caption: Figure 2: General Workflow for a Competitive ELISA.
Detailed Methodology for a Competitive this compound Immunoassay
This protocol is a generalized procedure and should be adapted based on the specific instructions of the commercial kit being used.
Materials:
-
Microplate pre-coated with goat anti-mouse IgG
-
This compound standard
-
This compound-acetylcholinesterase (AChE) tracer
-
Mouse anti-15-KETE monoclonal antibody
-
Wash Buffer Concentrate
-
Ellman's Reagent
-
Sample diluent
-
Deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting concentrated buffers and reconstituting lyophilized standards and antibodies.
-
-
Standard Curve Preparation:
-
Perform a serial dilution of the this compound standard to create a standard curve. A typical range might be from 10,000 pg/mL down to 78 pg/mL.
-
-
Plate Setup:
-
Designate wells for the blank (no antibody), total activity (TA - no competing standard), non-specific binding (NSB - no antibody), standards, and samples.
-
-
Assay Procedure:
-
Add 100 µL of sample diluent to the NSB wells.
-
Add 50 µL of sample diluent to the TA and blank wells.
-
Add 50 µL of each standard and sample to the appropriate wells.
-
Add 50 µL of the this compound-AChE tracer to all wells except the blank.
-
Add 50 µL of the anti-15-KETE antibody to all wells except the NSB and blank wells.
-
Seal the plate and incubate for 18 hours at 4°C.
-
-
Washing:
-
Empty the wells and wash the plate five times with wash buffer.
-
-
Development:
-
Add 200 µL of Ellman's Reagent to each well.
-
Incubate the plate in the dark on an orbital shaker for 60-90 minutes.
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the average absorbance of the NSB wells from all other wells.
-
Calculate the percentage of tracer bound (%B/B0) for each standard and sample.
-
Plot the %B/B0 for the standards versus the concentration and use this standard curve to determine the concentration of this compound in the samples.
-
Conclusion
A Comparative Analysis of 15-Keto-Eicosatetraenoic Acid (15-KETE) Activity in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 15-Keto-Eicosatetraenoic Acid (15-KETE) activity across various cell lines, supported by experimental data from published studies. This compound, a metabolite of arachidonic acid, is gaining attention for its role in inflammatory signaling pathways.[1] Understanding its production and activity in different cellular contexts is crucial for elucidating its physiological functions and therapeutic potential.
Quantitative Comparison of this compound Levels
Direct comparative studies on this compound activity across a wide range of cell lines are limited. However, by compiling data from individual studies, we can create a representative comparison. The following table summarizes endogenous and stimulated levels of this compound or its precursor 15-HETE in various cell lines. It is important to note that experimental conditions, such as cell number, stimulation method, and analytical techniques, can vary between studies, impacting direct comparability.
| Cell Line | Cell Type | Species | Measured Analyte | Basal Level | Stimulated Level | Stimulant | Reference |
| THP-1 | Monocytic Leukemia | Human | 15-oxoETE | Not Reported | 2.92 ± 0.36 µM (intracellular, 1.5 hr) | 25 µM 15-oxoETE (exogenous) | [2] |
| Rat Intestinal Epithelial Cells | Epithelial | Rat | 15-oxoETE | Not Reported | 0.84 ± 0.06 pmol/10⁶ cells | 1 µM Calcium Ionophore (A-23187) | [2] |
| R15L | Basophilic Leukemia (transfected with human 15-LO-1) | Rat | 15-oxo-ETE | Not Reported | Time-dependent increase | 10 µM Arachidonic Acid | [3] |
| Primary Human Monocytes | Monocyte | Human | 15-oxo-ETE | Not Reported | Detected after stimulation | 50 µM Arachidonic Acid or 5 µM Calcium Ionophore (A-23187) | [3] |
| LAD2, CBMC, HLMC | Mast Cells | Human | This compound | Not Reported | Identified as major metabolite | IL-4 treatment followed by osmotic activation | [4][5] |
| Mono Mac 6 | Monocytic | Human | 15-HPETE (precursor) | Not Reported | Levels regulated by LPS | Lipopolysaccharide (LPS) | [6] |
| Human Endothelial Cells | Endothelial | Human | 15-HETE (precursor) | Not Reported | Stimulated release | Arachidonic acid, histamine, or calcium ionophore A23187 | [7] |
Note: 15-HETE is the direct precursor to this compound, and its levels can be indicative of the potential for this compound production, as the conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15PGDH).[2]
Signaling Pathway of this compound
This compound is an electrophilic lipid mediator that plays a role in regulating inflammatory responses. Its formation is initiated by the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by cyclooxygenase-2 (COX-2) or 15-lipoxygenase (15-LOX). 15-HpETE is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). Subsequently, 15-hydroxyprostaglandin dehydrogenase (15PGDH) oxidizes 15-HETE to form this compound.[2]
This compound exerts its biological effects by modulating key signaling pathways. It has been shown to activate the Nrf2-regulated antioxidant response and inhibit the pro-inflammatory NF-κB pathway by inhibiting IKKβ.[1][2]
References
- 1. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel role of lipoxygenases in the inflammatory response: promotion of TNF mRNA decay by 15-hydroperoxyeicosatetraenoic acid in a monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of the synthesis of 15-hydroxyeicosatetraenoic acid (15-HETE) and 6-keto-prostaglandin F/sub 1α/ (6-keto-PGF/sub 1α/) by cultured human umbilical veins [inis.iaea.org]
Unveiling the Anti-Inflammatory Potential of 15-KETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the quest for novel therapeutic agents with potent and targeted anti-inflammatory effects is perpetual. This guide provides a comprehensive validation of the anti-inflammatory properties of 15-keto-eicosatetraenoic acid (15-KETE), also known as 15-oxo-eicosatetraenoic acid (15-oxo-ETE). Through a detailed examination of its mechanism of action, supporting experimental data, and a comparative overview with established anti-inflammatory drugs, this document serves as a critical resource for researchers and drug development professionals.
Abstract
15-oxo-ETE, an electrophilic fatty acid metabolite, has emerged as a significant modulator of inflammatory signaling pathways. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, 15-oxo-ETE exerts its effects through a dual mechanism: the activation of the antioxidant Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway. This guide synthesizes the current understanding of 15-oxo-ETE's anti-inflammatory actions, presenting quantitative data from in vitro studies and detailed experimental protocols to facilitate further investigation. While direct comparative clinical data with mainstream anti-inflammatory drugs is not yet available, this document provides a foundational comparison based on mechanistic differences and preclinical evidence.
Mechanism of Action: A Dual Approach to Inflammation Control
The anti-inflammatory prowess of 15-oxo-ETE lies in its ability to modulate two key signaling pathways that govern the cellular response to inflammation.
-
Inhibition of the NF-κB Pathway: 15-oxo-ETE has been shown to inhibit the NF-κB signaling cascade, a cornerstone of the inflammatory response. It achieves this by directly targeting and inhibiting IκB kinase β (IKKβ), a critical enzyme responsible for the activation of NF-κB.[1] By preventing IKKβ activity, 15-oxo-ETE effectively halts the downstream signaling that leads to the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[1]
-
Activation of the Nrf2 Pathway: Concurrently, 15-oxo-ETE activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, 15-oxo-ETE enhances the cellular antioxidant defense mechanisms, thereby mitigating oxidative stress, a key contributor to chronic inflammation.[1]
This dual mechanism of action distinguishes 15-oxo-ETE from many existing anti-inflammatory agents and suggests a potential for both potent anti-inflammatory efficacy and a favorable safety profile.
Quantitative Validation of Anti-Inflammatory Effects
In vitro studies have provided quantitative evidence of 15-oxo-ETE's ability to suppress inflammatory responses. The following table summarizes key findings from a study utilizing lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.
| Inflammatory Mediator | Treatment | Concentration of 15-oxo-ETE | Duration of Treatment | Percentage Inhibition of mRNA Expression | Reference |
| TNFα | LPS | 25 µM | 6 hours | 86% | [1] |
| IL-6 | LPS | 25 µM | 6 hours | 98% | [1] |
| IL-1β | LPS | 25 µM | 6 hours | 61% | [1] |
These results demonstrate a significant reduction in the expression of key pro-inflammatory cytokines upon treatment with 15-oxo-ETE.
Comparative Analysis with Other Anti-Inflammatory Agents
While direct head-to-head clinical studies are not yet available, a comparison based on the mechanism of action provides valuable insights into the potential advantages of 15-oxo-ETE.
| Agent | Primary Mechanism of Action | Key Advantages | Potential Disadvantages |
| 15-oxo-ETE | - Nrf2 Activation- NF-κB Inhibition (via IKKβ) | Dual action on inflammation and oxidative stress; potentially more targeted with fewer off-target effects. | Limited clinical data; long-term safety and efficacy in humans are unknown. |
| NSAIDs (e.g., Ibuprofen, Diclofenac) | - COX-1 and COX-2 Inhibition | Broadly effective for pain and inflammation. | Gastrointestinal and cardiovascular side effects due to inhibition of protective prostaglandins. |
| Corticosteroids (e.g., Prednisolone) | - Broad immunosuppression- Inhibition of phospholipase A2 | Potent and broad-spectrum anti-inflammatory effects. | Significant side effects with long-term use, including immunosuppression, metabolic changes, and osteoporosis. |
Experimental Protocols
To facilitate further research and validation of 15-oxo-ETE's anti-inflammatory effects, detailed protocols for key in vitro assays are provided below.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of NF-κB activation in response to a pro-inflammatory stimulus.
1. Cell Culture and Transfection:
- Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed Renilla luciferase plasmid (for normalization).
2. Compound Treatment and Stimulation:
- Pre-treat the cells with varying concentrations of 15-oxo-ETE or a vehicle control for 1-2 hours.
- Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNFα) (e.g., 10 ng/mL), for 6-8 hours.
3. Luciferase Activity Measurement:
- Lyse the cells using a passive lysis buffer.
- Measure firefly luciferase activity using a luminometer.
- Measure Renilla luciferase activity for normalization.
4. Data Analysis:
- Calculate the relative luciferase units (RLU) by dividing the firefly luciferase signal by the Renilla luciferase signal.
- Determine the percentage of NF-κB inhibition by comparing the RLU of 15-oxo-ETE-treated cells to the vehicle-treated, TNFα-stimulated cells.
Nrf2 Activation Assay
This assay measures the activation of the Nrf2 transcription factor.
1. Cell Culture and Treatment:
- Culture human monocytic (THP-1) or other suitable cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 6-well plate and treat with varying concentrations of 15-oxo-ETE or a vehicle control for a specified time (e.g., 6 hours).
2. Nuclear Extraction:
- Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
3. Nrf2 Activity Measurement:
- Use a commercially available Nrf2 transcription factor activity assay kit. This is typically an ELISA-based assay where a specific oligonucleotide containing the Nrf2 consensus binding site is immobilized on a 96-well plate.
- Incubate the nuclear extracts in the wells to allow active Nrf2 to bind to the oligonucleotide.
- Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a chromogenic substrate and measure the absorbance at 450 nm.
4. Data Analysis:
- Quantify Nrf2 activation by comparing the absorbance values of 15-oxo-ETE-treated cells to the vehicle-treated control.
IKKβ Inhibition Assay
This in vitro kinase assay directly measures the inhibitory effect of 15-oxo-ETE on IKKβ activity.
1. Reagents and Setup:
- Recombinant human IKKβ enzyme.
- IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site).
- ATP.
- Assay buffer.
2. Kinase Reaction:
- In a 96-well plate, incubate recombinant IKKβ with varying concentrations of 15-oxo-ETE or a vehicle control for a short pre-incubation period.
- Initiate the kinase reaction by adding the IKKβ substrate and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection of Phosphorylation:
- Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as:
- Phospho-specific antibodies: Use an ELISA-based format with an antibody that specifically recognizes the phosphorylated substrate.
- ADP-Glo™ Kinase Assay: Measure the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.
4. Data Analysis:
- Calculate the percentage of IKKβ inhibition for each concentration of 15-oxo-ETE.
- Determine the IC50 value (the concentration of 15-oxo-ETE that causes 50% inhibition of IKKβ activity).
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: NF-κB Signaling Inhibition by 15-oxo-ETE.
Caption: Nrf2 Signaling Activation by 15-oxo-ETE.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Conclusion
15-oxo-ETE presents a compelling profile as a novel anti-inflammatory agent. Its unique dual mechanism of action, targeting both the pro-inflammatory NF-κB pathway and the protective Nrf2 pathway, offers a promising therapeutic strategy. The quantitative data from in vitro studies validates its potent anti-inflammatory effects. While further research, particularly in vivo studies and direct comparative trials, is necessary to fully elucidate its clinical potential, the evidence presented in this guide provides a strong foundation for its continued investigation and development as a next-generation anti-inflammatory therapeutic.
References
Confirming the In Vivo Role of 15-KETE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 15-keto-eicosatetraenoic acid (15-KETE) with other lipid mediators, supported by experimental data. We delve into its signaling pathways, in vivo effects, and provide detailed experimental protocols to facilitate further investigation into this promising bioactive lipid.
This compound, a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE) produced by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has emerged as a significant player in various physiological and pathological processes. Notably, its role in hypoxia-induced pulmonary vascular remodeling has garnered considerable attention. This guide aims to consolidate the current understanding of this compound's in vivo functions and provide a comparative framework against other well-known eicosanoids.
Comparative Performance of this compound
The in vivo effects of this compound are most prominently documented in the context of pulmonary hypertension, where it promotes cell proliferation and migration. While direct head-to-head quantitative comparisons with other lipid mediators in the same experimental settings are limited in published literature, we can infer its relative potency from various studies.
Table 1: Comparison of Pro-proliferative Effects of Eicosanoids on Vascular Cells
| Eicosanoid | Cell Type | Assay | Concentration | Observed Effect | Citation |
| This compound | Pulmonary Artery Endothelial Cells | BrdU incorporation | 1 µM | Increased DNA synthesis | [1] |
| This compound | Pulmonary Artery Smooth Muscle Cells | BrdU incorporation | 0.1-1 µM | Stimulated cell cycle progression and proliferation | |
| 15-HETE | Pulmonary Artery Smooth Muscle Cells | Cell Viability Assay | Not specified | Increased viability | |
| Prostaglandin E2 (PGE2) | Mesenchymal Stem Cells | Wound Healing & Transwell Assay | Not specified | Facilitated migration | [2] |
| Leukotriene B4 (LTB4) | Vascular Smooth Muscle Cells | Chemotaxis Assay | 100 nM | Comparable chemotactic effect to Angiotensin II | [3] |
Table 2: Comparison of Pro-migratory Effects of Eicosanoids on Vascular Cells
| Eicosanoid | Cell Type | Assay | Concentration | Observed Effect | Citation |
| This compound | Pulmonary Artery Endothelial Cells | Scratch-wound Assay | 1 µM | Induced cell migration | [1] |
| This compound | Pulmonary Artery Smooth Muscle Cells | Transwell Assay | 0.1-1 µM | Dose-dependently promoted migration | |
| Prostaglandin E2 (PGE2) | Mesenchymal Stem Cells | Wound Healing & Transwell Assay | Not specified | Facilitated migration | [2] |
| Leukotriene B4 (LTB4) | Vascular Smooth Muscle Cells | Chemotaxis Assay | 1-100 nM | Dose-dependent induction of chemotaxis | [3] |
Signaling Pathways of this compound
Current research has elucidated several signaling pathways through which this compound exerts its biological effects. The most well-characterized is the ERK1/2 pathway. However, evidence also points towards the involvement of PPAR-γ and potentially the NF-κB pathway.
ERK1/2 Signaling Pathway
In the context of hypoxia-induced pulmonary vascular remodeling, this compound has been shown to activate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade. This activation is crucial for its pro-proliferative and pro-migratory effects on both pulmonary artery endothelial and smooth muscle cells.[1]
References
- 1. Hypoxia activates 15-PGDH and its metabolite this compound to promote pulmonary artery endothelial cells proliferation via ERK1/2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGE2 Promotes the Migration of Mesenchymal Stem Cells through the Activation of FAK and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 mediates vascular smooth muscle cell migration through αvβ3 integrin transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-KETE and Synthetic Analogs in Cellular Signaling and Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 15-keto-5,8,11,13-eicosatetraenoic acid (15-KETE) and a class of synthetic analogs that modulate its endogenous production. This compound, a metabolite of arachidonic acid, is gaining recognition as a significant signaling molecule involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and migration. Understanding the comparative performance of this compound and synthetic molecules that influence its pathways is crucial for the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data on the biological effects of this compound and a representative synthetic analog, a thiazolidinedione-based inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for this compound synthesis.
Table 1: Comparative Effects on Endothelial Cell Proliferation
| Compound | Concentration | Effect on DNA Synthesis | Method | Source |
| This compound | 10 µM | Inhibition | BrdU Incorporation | [1] |
| Caption: This table illustrates the inhibitory effect of exogenously added this compound on the proliferation of human vascular vein endothelial cells. |
Table 2: Activity of a Synthetic Thiazolidinedione Analog as a 15-PGDH Inhibitor
| Compound | IC₅₀ (nM) | Cell Line | Assay | Source |
| Thiazolidinedione Analog (Compound 4) | 19 | A549 | 15-PGDH Inhibition | [2] |
| Caption: This table shows the in vitro potency of a synthetic thiazolidinedione analog in inhibiting the activity of 15-PGDH, the enzyme that produces this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (MTT Assay)
This protocol is a general method for assessing cell proliferation and can be adapted for studying the effects of this compound and its analogs.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Add the desired concentrations of this compound or synthetic analogs to the wells. Include appropriate vehicle controls.
-
MTT Addition: After the desired treatment period (e.g., 24-48 hours), add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
This protocol outlines a common method for assessing cell migration in response to chemoattractants, which can be adapted for this compound and its analogs.[3]
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, wash the cells with cold PBS, detach them using 5mM EDTA, centrifuge at 1200 g for 7 minutes, and resuspend them in serum-free medium.
-
Chamber Preparation: Fill the lower chamber of the Transwell plates with 600 µl of complete medium, which may contain a chemoattractant.
-
Cell Seeding: Plate the desired number of cells in 100 µl of serum-free medium in the upper insert (typically with an 8.0 µm pore size) of each Transwell chamber.
-
Incubation: Incubate the plates at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Detachment and Collection:
-
After incubation, transfer the upper insert to a new well containing 600 µl of 5mM EDTA.
-
Collect the medium from the lower chamber and add EDTA to detach any cells that have fallen through.
-
Use a plastic scraper to detach cells that have migrated to the underside of the upper insert membrane, collecting them in the EDTA-containing well.
-
-
Cell Counting: Combine the cells collected from the lower chamber and the scraped cells, centrifuge at 1200 g for 7 minutes, and count the migrated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a general workflow for its analysis.
Signaling Pathways
This compound has been shown to modulate inflammatory signaling through the NF-κB and Nrf2 pathways.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant response pathway.
Experimental Workflow
The following diagram outlines a general workflow for the comparative analysis of this compound and its synthetic analogs.
Caption: General workflow for comparative analysis.
References
Safety Operating Guide
Personal protective equipment for handling 15-KETE
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 15-KETE (15-oxo-Eicosatetraenoic acid), a metabolite of 15-HETE. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for Prostaglandin E2 (PGE2), a structurally and functionally similar eicosanoid, as a conservative measure. Researchers should handle this compound with the assumption that it may present similar hazards.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure laboratory safety. The following PPE is required:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected for integrity before use and changed frequently, especially if contaminated.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[1][2]
-
Respiratory Protection: A respirator may be necessary if there is a risk of generating dust or aerosols.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Skin and Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing.[1]
Hazard Summary and First Aid
The primary hazards associated with similar prostaglandin compounds like PGE2 include potential reproductive toxicity and harm if swallowed.[1][5][6] The following table summarizes key safety information for PGE2, which should be considered as a proxy for this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | First Aid Measures |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed.[1][5] | If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][6] |
| Reproductive Toxicity (Category 1B) | GHS08 | Danger | H360: May damage fertility or the unborn child.[1][3][5] | If Exposed or Concerned: Get medical advice/attention. |
| Skin Contact | - | - | - | If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse.[1] |
| Eye Contact | - | - | - | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1] |
| Inhalation | - | - | - | If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[1][3] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused this compound, contaminated gloves, and labware, should be collected in a designated, sealed container.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not discard down the drain or in regular trash.[2] Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
